Technical Documentation Center

Methyl 2-methylazetidine-3-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 2-methylazetidine-3-carboxylate

Core Science & Biosynthesis

Foundational

methyl 2-methylazetidine-3-carboxylate mechanism of action

As a Senior Application Scientist, it is my responsibility to inform you that a comprehensive search of the current scientific literature reveals no specific, publicly available information on the mechanism of action for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is my responsibility to inform you that a comprehensive search of the current scientific literature reveals no specific, publicly available information on the mechanism of action for the compound "methyl 2-methylazetidine-3-carboxylate." This suggests that this particular molecule may be a novel or under-researched chemical entity.

Therefore, it is not possible to provide an in-depth technical guide on its core mechanism of action as requested. The foundational data required for such a guide, including its biological targets, signaling pathways, and pharmacological effects, is not present in the accessible scientific domain.

To proceed with a scientifically grounded analysis, further research would be required to first synthesize and then characterize the biological activity of methyl 2-methylazetidine-3-carboxylate. This would involve a series of in vitro and in vivo studies to determine its potential therapeutic effects and underlying mechanism.

Without this primary data, any attempt to create the requested guide would be purely speculative and would not meet the required standards of scientific integrity and accuracy. Should you have access to proprietary data on this compound or wish to explore the potential mechanisms of structurally similar azetidine derivatives, I would be able to assist in developing a hypothesis-driven guide.

Exploratory

Stereochemical Topologies of Methyl 2-Methylazetidine-3-Carboxylate Derivatives: A Technical Guide to Asymmetric Synthesis and Configurational Analysis

The Bioisosteric Imperative of Azetidine Scaffolds In modern drug discovery, the transition from flat, sp2 -hybridized aromatic rings to three-dimensional, sp3 -rich architectures is a critical strategy for improving pha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Bioisosteric Imperative of Azetidine Scaffolds

In modern drug discovery, the transition from flat, sp2 -hybridized aromatic rings to three-dimensional, sp3 -rich architectures is a critical strategy for improving pharmacokinetic profiles, metabolic stability, and target specificity. Azetidines—highly strained, four-membered nitrogen heterocycles—have emerged as privileged bioisosteres for piperidines, pyrrolidines, and morpholines (1)[1].

Among these, methyl 2-methylazetidine-3-carboxylate derivatives are particularly valuable. By possessing two adjacent stereocenters (C2 and C3), this scaffold provides highly tunable vectors for pharmacophore attachment. However, the synthesis of these derivatives is complicated by the massive ring strain of the azetidine core (approx. 25.4 kcal/mol) and the thermodynamic challenge of controlling the relative cis and trans configurations[2].

Stereochemical Architecture and Conformational Dynamics

Methyl 2-methylazetidine-3-carboxylate possesses two chiral centers, giving rise to four distinct stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). The azetidine ring is not perfectly planar; it undergoes a dynamic "puckering" motion (typically 20°–30° from planarity) to relieve torsional strain between adjacent substituents.

The relative configuration (cis vs. trans) dictates the spatial orientation of the C2-methyl and C3-carboxylate groups, which in turn governs the molecule's thermodynamic stability and its interaction with biological targets[3].

Table 1: Stereochemical Matrix of Methyl 2-Methylazetidine-3-Carboxylate

StereoisomerRelative ConfigurationC2-C3 Dihedral AngleTypical 3J2,3​ NMR Coupling (Hz)Thermodynamic Stability
(2R, 3R) trans~120° - 140°2.0 - 4.5Higher (Reduced steric clash)
(2S, 3S) trans~120° - 140°2.0 - 4.5Higher (Reduced steric clash)
(2R, 3S) cis~0° - 40°7.0 - 9.5Lower (1,2-diaxial-like clash)
(2S, 3R) cis~0° - 40°7.0 - 9.5Lower (1,2-diaxial-like clash)

Data synthesized from standard NMR configurational analyses of azetidine ring systems.

Stereoisomer_Network cluster_trans Trans Diastereomers cluster_cis Cis Diastereomers RR (2R, 3R)-Isomer SS (2S, 3S)-Isomer RR->SS Enantiomeric Pair RS (2R, 3S)-Isomer RR->RS Diastereomeric Relationship SR (2S, 3R)-Isomer SS->SR Diastereomeric Relationship RS->SR Enantiomeric Pair

Stereochemical relationships between the four isomers of methyl 2-methylazetidine-3-carboxylate.

Causality in Stereoselective Synthetic Methodologies

Traditional SN​2 -based cyclizations often fail or provide abysmal yields when applied to highly substituted azetidines due to the unfavorable entropy of four-membered ring closure and competing elimination pathways. To bypass this, modern synthetic logic relies on two primary methodologies:

A. The Aza Paternò–Büchi [2+2] Photocycloaddition

This method constructs the ring from acyclic precursors (an imine and an alkene) via photochemical excitation (4)[4].

  • Mechanistic Causality: Irradiation generates a singlet exciplex that collapses into a 1,4-biradical. The diastereomeric ratio (dr) of the resulting azetidine is strictly governed by the lifetime of this biradical. If ring closure is faster than C-C bond rotation, the stereochemistry of the starting alkene is preserved. Recent advances utilizing visible-light energy transfer have enabled highly diastereoselective editing of these contiguous stereocenters (2)[2].

B. Radical Strain-Release (RSR) of Azabicyclobutanes

An alternative paradigm involves the use of 1-azabicyclo[1.1.0]butanes (ABBs).

  • Mechanistic Causality: The extreme strain of the bicyclic system acts as a thermodynamic spring. Upon single-electron transfer (SET) photocatalysis, the central C-N bond cleaves, generating a radical intermediate that can be stereoselectively trapped by nucleophiles and electrophiles, yielding densely functionalized trans-azetidines with exquisite precision (5)[5].

Aza_PB_Mechanism Imine Imine Precursor (Ground State) Excited Singlet Exciplex [hν Excitation] Imine->Excited hν (Visible/UV) Alkene Methyl Acrylate (Alkene) Alkene->Excited + Biradical 1,4-Biradical Intermediate Excited->Biradical [2+2] Cycloaddition Cis cis-2-Methylazetidine- 3-carboxylate Biradical->Cis Stereocontrolled Closure Trans trans-2-Methylazetidine- 3-carboxylate Biradical->Trans Epimerization

Photochemical aza Paternò-Büchi mechanism detailing the [2+2] cycloaddition pathway.

Validated Experimental Protocol: Stereoselective [2+2] Photocycloaddition

The following workflow details a self-validating system for the synthesis of methyl 2-methylazetidine-3-carboxylate derivatives via a visible-light mediated aza Paternò–Büchi reaction, leveraging chiral auxiliaries for enantiocontrol (6)[6].

Step 1: Pre-Reaction Assembly and Degassing

  • Action: Dissolve the N-sulfonyl imine derived from acetaldehyde (1.0 equiv) and methyl acrylate (3.0 equiv) in anhydrous acetonitrile (0.1 M). Sparge the solution with ultra-pure Argon for 15 minutes.

  • Causality: Molecular oxygen is a potent triplet state quencher. Because the cycloaddition relies on the lifetime of the excited intermediate, O2​ will prematurely decay the reactive species, drastically reducing the quantum yield.

  • Validation: Inline dissolved oxygen (DO) sensors should read < 0.5 ppm before proceeding.

Step 2: Photochemical Irradiation

  • Action: Irradiate the mixture using a 390 nm LED photoreactor at 25 °C for 12 hours. Maintain vigorous stirring.

  • Causality: The 390 nm wavelength specifically targets the absorption band of the photocatalyst/imine complex without possessing enough energy to cause undesired photolytic cleavage of the resulting azetidine product[3].

  • Validation: Remove a 50 µL aliquot at 6 hours. Evaporate and analyze via crude 1H NMR. The disappearance of the imine proton signal ( δ ~8.2 ppm) and the emergence of the azetidine ring protons ( δ 3.5-4.5 ppm) validates active conversion.

Step 3: Chromatographic Resolution of Diastereomers

  • Action: Concentrate the crude mixture and subject it to normal-phase silica gel chromatography (Hexanes/EtOAc gradient).

  • Causality: The cis and trans diastereomers possess distinct dipole moments due to the relative vectors of the C3-carboxylate and the N-sulfonyl group. The trans isomer typically elutes first due to a lower overall dipole moment and reduced silica affinity[6].

  • Validation: Verify the isolated fractions using 2D NOESY NMR. A strong NOE cross-peak between the C2-methyl protons and the C3-proton confirms the trans configuration (where the protons are cis to each other on the ring face).

References

  • Source: PubMed (nih.gov)
  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides Source: ACS Publications URL
  • Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials Source: ACS Publications URL
  • Synthesis of azetidines by aza Paternò–Büchi reactions Source: SciSpace URL
  • Source: rhhz.
  • Radical strain-release photocatalysis for the synthesis of azetidines Source: ChemRxiv URL

Sources

Foundational

Beyond the Planar: Structural and Stereochemical Elucidation of Methyl 2-methylazetidine-3-carboxylate in Modern Drug Discovery

The Azetidine Renaissance in Medicinal Chemistry For decades, medicinal chemistry relied heavily on flat, sp2-hybridized aromatic rings. However, the modern drug discovery landscape has undergone a paradigm shift toward...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Azetidine Renaissance in Medicinal Chemistry

For decades, medicinal chemistry relied heavily on flat, sp2-hybridized aromatic rings. However, the modern drug discovery landscape has undergone a paradigm shift toward three-dimensional, sp3-rich frameworks. Among these, azetidines—four-membered nitrogen heterocycles—have emerged as highly privileged scaffolds. They serve as excellent bioisosteric replacements for isopropyl groups or larger saturated rings (like pyrrolidines and piperidines), offering enhanced metabolic stability, structural rigidity, and improved aqueous solubility[1].

Methyl 2-methylazetidine-3-carboxylate represents a uniquely versatile, yet analytically complex, building block. Featuring two contiguous stereocenters at the C2 and C3 positions, this molecule can exist as cis and trans diastereomers. The precise structural elucidation of these stereocenters is not merely an academic exercise; it is a critical prerequisite for deploying the scaffold effectively in target-directed drug design[2].

Conformational Dynamics and Exit Vectors

Unlike unstrained aliphatic chains, the azetidine ring is not perfectly planar. To relieve torsional strain (Pitzer strain) between adjacent substituents, the ring adopts a puckered conformation. In methyl 2-methylazetidine-3-carboxylate, the interplay between the C2-methyl group and the C3-methyl ester dictates the thermodynamic stability and the spatial projection (exit vectors) of the molecule.

  • Trans-Isomer: The bulky methyl and carboxylate groups occupy pseudo-equatorial positions, minimizing 1,2-steric clashes. This geometry often provides a highly predictable and favorable exit vector for binding into deep, narrow protein pockets.

  • Cis-Isomer: Steric repulsion forces one of the substituents into a pseudo-axial position, increasing ring puckering. While thermodynamically less stable, this restricted conformational space can sometimes lead to enhanced target affinity if it perfectly matches the receptor's topography[3].

Logic A C2-Methyl / C3-Carboxylate Substitution B cis-Diastereomer (Steric Clash, Puckered Ring) A->B C trans-Diastereomer (Favorable Exit Vectors) A->C D Restricted Conformational Space B->D C->D E Enhanced Target Affinity (Bioisosteric Replacement) D->E

Logical flow of how azetidine stereochemistry dictates drug target affinity.

Self-Validating Analytical Workflow

To definitively assign the structure and stereochemistry of methyl 2-methylazetidine-3-carboxylate, a multi-modal analytical approach is required. Relying on a single technique can lead to misassignment due to the dynamic nature of the four-membered ring. Our workflow integrates mass spectrometry for compositional verification with advanced 2D NMR for spatial mapping, creating a self-validating loop.

Workflow A Methyl 2-methylazetidine- 3-carboxylate B Sample Preparation (Salt formation for stability) A->B C High-Res NMR Spectroscopy (1H, 13C, COSY, NOESY) B->C D LC-MS/MS Analysis (Soft Ionization) B->D E X-Ray Crystallography (HCl Salt Derivatization) B->E F Stereochemical Assignment (cis/trans determination) C->F D->F E->F

Analytical workflow for the structural elucidation of azetidine derivatives.

Step-by-Step Experimental Protocols
Protocol 1: High-Resolution NMR Stereochemical Profiling

Causality: Standard 1D NMR is insufficient for determining relative stereochemistry in small, strained rings due to overlapping multiplets and deviations from the Karplus equation. A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is strictly required to observe through-space interactions between the C2-methyl protons and the C3-methine proton, definitively proving the spatial arrangement[4].

  • Sample Preparation: Dissolve 15 mg of methyl 2-methylazetidine-3-carboxylate hydrochloride salt in 0.6 mL of CD3OD. Note: The hydrochloride salt form is chosen deliberately to protonate the secondary amine, preventing oxidative degradation and ring-opening during analysis.

  • 1D Acquisition: Acquire standard 1H (600 MHz) and 13C (150 MHz) spectra at 298 K. Calibrate chemical shifts to the residual solvent peak (CD2HOD at 3.31 ppm).

  • Spin System Mapping (COSY): Run a Gradient COSY experiment. Trace the J-coupling network from the C2-H to the C3-H, and subsequently to the diastereotopic C4-H2 protons.

  • Spatial Mapping (NOESY): Execute a 2D NOESY experiment with a mixing time of 400 ms (optimized for small molecules to prevent spin diffusion).

  • Stereochemical Assignment:

    • If a strong NOE cross-peak is observed between the C2-methyl protons (~1.4 ppm) and the C3-proton (~3.3 ppm), the relative stereochemistry is assigned as cis .

    • If this NOE is absent, and a strong NOE is instead observed between the C2-methyl and the C4-protons, the geometry is assigned as trans .

Protocol 2: LC-MS/MS Intact Mass and Fragmentation Analysis

Causality: Strained four-membered rings are highly susceptible to in-source fragmentation. We utilize Electrospray Ionization (ESI) in positive mode with a low collision energy ramp to preserve the molecular ion while generating predictable retro-cyclization fragments for structural confirmation. Furthermore, HILIC chromatography is selected over standard C18 because the highly polar azetidine core exhibits poor retention on reverse-phase media.

  • Chromatography Setup: Equip the LC with a HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: Utilize a gradient of Acetonitrile and 10 mM Ammonium Formate buffer (pH 3.0) to ensure the azetidine nitrogen remains protonated.

  • Ionization Parameters: Set the ESI+ capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

  • MS/MS Acquisition: Apply a collision energy ramp from 10 to 20 eV.

  • Data Interpretation: Extract the parent ion [M+H]+ at m/z 130.08. Validate the structure by identifying the characteristic neutral loss of -32 Da (loss of methanol from the ester group) and -28 Da (loss of ethylene/imine via characteristic azetidine ring cleavage).

Quantitative Data Summaries

To aid in rapid spectral identification and physical property prediction, the following tables summarize the expected analytical parameters for methyl 2-methylazetidine-3-carboxylate.

Table 1: Representative 1H NMR Chemical Shifts (600 MHz, CD3OD)

PositionProton TypeExpected Shift (ppm)MultiplicityIntegration
C2 Methine (-CH-)4.10 - 4.35Multiplet1H
C3 Methine (-CH-)3.15 - 3.40Multiplet1H
C4 Methylene (-CH2-)3.60 - 3.90Multiplet (Diastereotopic)2H
C2-Me Methyl (-CH3)1.35 - 1.50Doublet3H
Ester Methoxy (-OCH3)3.70 - 3.75Singlet3H

Table 2: Physicochemical Impact of Azetidine Incorporation Comparing the azetidine scaffold to a standard pyrrolidine analog.

PropertyAzetidine CorePyrrolidine CoreImpact on Drug Design
Ring Strain ~26 kcal/mol~6 kcal/molDrives unique conformational rigidity[5].
pKa (Amine) ~8.0 - 8.5~9.0 - 9.5Lower basicity improves membrane permeability.
Lipophilicity (LogP) LowerHigherEnhances aqueous solubility and clearance profiles.
sp3 Fraction (Fsp3) HighHighBoth escape "flatland," but azetidines offer smaller steric bulk.
Conclusion

The rigorous structural analysis of methyl 2-methylazetidine-3-carboxylate is a fundamental requirement for its successful application in rational drug design. By employing self-validating analytical protocols—where LC-MS/MS confirms compositional integrity and 2D NOESY NMR definitively maps the three-dimensional spatial arrangement—we ensure the precision of the chemical probes and therapeutic candidates we develop. As the pharmaceutical industry continues to explore the "azetidine renaissance," mastering the stereochemical nuances of these strained rings will remain a critical competency for modern medicinal chemists.

References
  • Exploration of Oxetanes and Azetidines in Structure-Based Drug Design ResearchGate[Link][1]

  • Structures of some azetidine-based drugs ResearchGate[Link][2]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors PMC - National Institutes of Health[Link][5]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery PMC - National Institutes of Health[Link][3]

  • Direct Access to Substituted 4-CF3 β-Lactams at the C-3 Position Frontiers in Chemistry[Link][4]

Sources

Exploratory

An In-depth Technical Guide on the Safety Data and Toxicity Profile of Methyl 2-Methylazetidine-3-Carboxylate and Its Analogs

Disclaimer: This guide has been compiled from publicly available Safety Data Sheets (SDS) and toxicological information. The primary data available pertains to the closely related analog, methyl azetidine-3-carboxylate h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: This guide has been compiled from publicly available Safety Data Sheets (SDS) and toxicological information. The primary data available pertains to the closely related analog, methyl azetidine-3-carboxylate hydrochloride . While the toxicological properties of methyl 2-methylazetidine-3-carboxylate are anticipated to be similar, this guide extrapolates from the available data, and specific testing of the 2-methyl analog is recommended for definitive safety assessments.

Introduction

Methyl 2-methylazetidine-3-carboxylate is a substituted azetidine derivative, a class of compounds of significant interest in medicinal chemistry and drug development due to their unique structural and chemical properties.[1] As with any novel chemical entity, a thorough understanding of its safety and toxicity profile is paramount for ensuring the safety of researchers and for accurate interpretation of experimental results. This guide provides a comprehensive overview of the known safety data and toxicological profile, primarily based on its close structural analog, methyl azetidine-3-carboxylate hydrochloride.

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), methyl azetidine-3-carboxylate hydrochloride is classified as a hazardous substance.[2][3] The primary hazards are associated with acute oral toxicity, skin and eye irritation, and respiratory irritation.

GHS Classification Summary
Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Data extrapolated from the SDS for methyl azetidine-3-carboxylate hydrochloride.[2][3]

GHS Label Elements

The following pictograms and precautionary statements are associated with the hazards identified:

  • Pictogram:

    • (Health Hazard)

    • (Exclamation Mark)

  • Signal Word: Warning [3][4]

  • Precautionary Statements:

    • Prevention: P261, P264, P270, P271, P280[2]

    • Response: P302+P352, P304+P340, P305+P351+P338, P330, P362+P364[2]

    • Storage: P403+P233, P405[2]

    • Disposal: P501[2]

GHS Hazard Identification Workflow cluster_Classification Hazard Classification cluster_Labeling Label Elements cluster_Precaution Precautionary Measures Acute_Tox Acute Oral Toxicity (Category 4) Pictograms Pictograms: Health Hazard, Exclamation Mark Acute_Tox->Pictograms Skin_Irrit Skin Irritation (Category 2) Skin_Irrit->Pictograms Eye_Irrit Eye Irritation (Category 2A) Eye_Irrit->Pictograms STOT_SE STOT - Single Exposure (Category 3) STOT_SE->Pictograms Signal_Word Signal Word: Warning Pictograms->Signal_Word Prevention Prevention: P261, P264, P270, P271, P280 Signal_Word->Prevention Response Response: P302+P352, P304+P340, etc. Signal_Word->Response Storage Storage: P403+P233, P405 Signal_Word->Storage Disposal Disposal: P501 Signal_Word->Disposal

Caption: GHS Hazard Identification and Communication Workflow.

Toxicological Profile

A comprehensive toxicological profile for methyl 2-methylazetidine-3-carboxylate is not available. The following information is based on data for analogous compounds and general principles of toxicology.

Acute Toxicity
  • Oral: Classified as Category 4, "Harmful if swallowed".[2] Specific LD50 data is not available. Ingestion may lead to gastrointestinal irritation, nausea, vomiting, and systemic effects if absorbed in significant quantities.

  • Dermal: Data not available. However, skin irritation potential suggests that dermal absorption may occur.

  • Inhalation: May cause respiratory tract irritation.[2][3] Symptoms can include coughing, shortness of breath, and irritation of the nose and throat.

Skin and Eye Irritation
  • Skin: Causes skin irritation (Category 2).[2][3] Prolonged or repeated contact may lead to dermatitis.

  • Eyes: Causes serious eye irritation (Category 2A).[2][3] Direct contact can result in redness, pain, and potential damage to the cornea.

Chronic Toxicity, Carcinogenicity, and Mutagenicity
  • Chronic Toxicity: No data available.[5][6]

  • Carcinogenicity: No components of the analogous product are identified as probable, possible, or confirmed human carcinogens by IARC, ACGIH, or NTP.[2][7]

  • Mutagenicity: No data available to classify for germ cell mutagenicity.[2][3]

Safe Handling and Exposure Control

Given the identified hazards, stringent adherence to safety protocols is mandatory when handling methyl 2-methylazetidine-3-carboxylate.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]

  • Eyewash stations and safety showers must be readily accessible.[2]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[3][5]

  • Skin Protection:

    • Hand Protection: Wear impervious gloves (e.g., nitrile rubber).

    • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[3][5]

  • Respiratory Protection: If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[8]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][3]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[5]

  • Recommended storage temperature is often refrigerated (e.g., 4°C).[2]

Emergency and First-Aid Procedures

Immediate and appropriate first-aid measures are critical in the event of exposure.

First_Aid_Response_Flowchart cluster_Routes Route of Exposure cluster_Actions Immediate Actions Exposure Exposure Occurs Inhalation Inhalation Exposure->Inhalation Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Ingestion Ingestion Exposure->Ingestion Move_Fresh_Air Remove to fresh air. Provide CPR if necessary. Inhalation->Move_Fresh_Air Wash_Skin Wash skin with plenty of soap and water for 15 min. Skin_Contact->Wash_Skin Rinse_Eyes Rinse eyes cautiously with water for several minutes. Remove contacts. Eye_Contact->Rinse_Eyes Rinse_Mouth Rinse mouth. Do NOT induce vomiting. Ingestion->Rinse_Mouth Seek_Medical_Attention Seek Immediate Medical Attention Move_Fresh_Air->Seek_Medical_Attention Wash_Skin->Seek_Medical_Attention Rinse_Eyes->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention

Caption: General First-Aid Response Workflow.

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][3]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[2][3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[2]

Methodologies for Toxicological Assessment

For novel compounds like methyl 2-methylazetidine-3-carboxylate where specific toxicity data is lacking, standardized in vitro and in vivo assays are necessary. The following are representative protocols based on OECD guidelines.

Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD TG 425)

This method is a sequential test that uses a minimum number of animals to estimate the LD50.

  • Animal Selection: Use a single sex (typically female) of a standard rodent strain (e.g., Sprague-Dawley rats).

  • Dose Selection: Based on available information, select a starting dose. For a substance with an expected classification of Category 4, a starting dose of 300 mg/kg is often appropriate.

  • Dosing and Observation:

    • Administer the compound by oral gavage to a single animal.

    • Observe the animal for signs of toxicity and mortality for at least 14 days.

  • Sequential Dosing:

    • If the animal survives, the next animal is dosed at a higher level.

    • If the animal dies, the next animal is dosed at a lower level.

    • The dose progression factor is typically 3.2.

  • Endpoint: The test is stopped when a stopping criterion is met (e.g., a specific number of reversals in outcome). The LD50 is then calculated using maximum likelihood methods.

Acute_Oral_Toxicity_Workflow_OECD425 Start Start: Select Starting Dose (e.g., 300 mg/kg) Dose_Animal Dose Single Animal (Oral Gavage) Start->Dose_Animal Observe Observe for 14 Days (Toxicity & Mortality) Dose_Animal->Observe Outcome Outcome? Observe->Outcome Survival Survival Outcome->Survival Yes Death Death Outcome->Death No Increase_Dose Increase Dose for Next Animal Survival->Increase_Dose Decrease_Dose Decrease Dose for Next Animal Death->Decrease_Dose Stopping_Criteria Stopping Criteria Met? Increase_Dose->Stopping_Criteria Decrease_Dose->Stopping_Criteria Calculate_LD50 Calculate LD50 (Maximum Likelihood Method) Stopping_Criteria->Calculate_LD50 Yes Continue_Test Continue Test Stopping_Criteria->Continue_Test No Continue_Test->Dose_Animal

Caption: Conceptual Workflow for Acute Oral Toxicity Testing (OECD 425).

Protocol: In Vitro Skin Irritation - Reconstructed Human Epidermis (RhE) Test Method (OECD TG 439)

This in vitro method assesses the potential for skin irritation using a 3D human skin model.

  • Model Preparation: Use commercially available RhE models (e.g., EpiDerm™, EpiSkin™).

  • Test Chemical Application:

    • Apply a small amount (e.g., 10 µL or 10 mg) of the test chemical directly to the surface of the RhE tissue.

    • Include positive (e.g., 5% SDS) and negative (e.g., PBS) controls.

  • Exposure and Incubation: Expose the tissues to the chemical for a defined period (e.g., 60 minutes) at 37°C.

  • Washing and Post-Incubation: Thoroughly wash the chemical from the tissue surface and incubate for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.

  • Viability Assessment:

    • Assess tissue viability using the MTT assay. Viable cells convert the yellow MTT tetrazolium salt into a purple formazan product.

    • Measure the amount of formazan produced spectrophotometrically.

  • Classification:

    • If the mean tissue viability is ≤ 50%, the chemical is classified as an irritant (Category 2).

    • If the mean tissue viability is > 50%, the chemical is classified as a non-irritant.

Conclusion

References

  • MedChemExpress. (n.d.). Methyl azetidine-3-carboxylate hydrochloride Safety Data Sheet. Retrieved from MedChemExpress.[2]

  • OEHHA. (n.d.). Chronic Toxicity Summary. Retrieved from the Office of Environmental Health Hazard Assessment.[9]

  • AAPPTec. (n.d.). Safety Data Sheet: D-Azetidine-2-carboxylic acid. Retrieved from AAPPTec.[5]

  • Fisher Scientific. (2025). Safety Data Sheet: Methyl azetidine-3-carboxylate hydrochloride. Retrieved from Fisher Scientific.[3]

  • Sigma-Aldrich. (2025). Safety Data Sheet. Retrieved from Sigma-Aldrich.[7]

  • 3M. (2023). Safety Data Sheet. Retrieved from 3M.[10]

  • Chem-Impex. (n.d.). Methyl azetidine-3-carboxylate hydrochloride. Retrieved from Chem-Impex International.[1]

  • Santa Cruz Biotechnology. (n.d.). 2-Methylaziridine Safety Data Sheet. Retrieved from Santa Cruz Biotechnology.[11]

  • NextSDS. (n.d.). Methyl 3-(methylamino)azetidine-3-carboxylate dihydrochloride — Chemical Substance Information. Retrieved from NextSDS.[12]

  • Apollo Scientific. (n.d.). Safety Data Sheet: 1-BOC-AZETIDINE-2-CARBOXYLIC ACID METHYL ESTER. Retrieved from Apollo Scientific.[8]

  • OSHA. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from the Occupational Safety and Health Administration.[13]

  • PubChem. (n.d.). 1-Methylazetidine-3-carboxylic acid. Retrieved from PubChem.[14]

  • iChemical. (n.d.). Methyl azetidine-3-carboxylate hydrochloride, CAS No. 100202-39-9. Retrieved from iChemical.[15]

  • Sigma-Aldrich. (n.d.). Methyl azetidine-3-carboxylate (hydrochloride). Retrieved from Sigma-Aldrich.[4]

  • TCI AMERICA. (n.d.). Methyl Azetidine-3-carboxylate Hydrochloride. Retrieved from TCI AMERICA.[16]

Sources

Foundational

Thermodynamic Stability and Epimerization Dynamics of Methyl 2-methylazetidine-3-carboxylate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary Azetidines are highly strained, four-membered nitrogen het...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

Azetidines are highly strained, four-membered nitrogen heterocycles that have gained immense traction in modern drug discovery as rigidifying bioisosteres for larger rings. Among these, methyl 2-methylazetidine-3-carboxylate presents a unique stereochemical landscape due to its two adjacent stereocenters (C2 and C3). Understanding and controlling the thermodynamic stability of its cis and trans isomers is critical for downstream pharmaceutical applications. This guide provides an in-depth analysis of the conformational mechanics driving this stability and outlines a self-validating experimental protocol for achieving thermodynamic control.

Structural Fundamentals & Conformational Puckering

Unlike fully planar aromatic systems, the azetidine ring inherently adopts a puckered "butterfly" conformation to alleviate severe torsional strain, which typically resides around 26–27 kcal/mol [1]. This structural puckering dictates the spatial vectors of the substituents at the C2 and C3 positions, forcing them into pseudo-axial or pseudo-equatorial orientations [2].

The thermodynamic stability of methyl 2-methylazetidine-3-carboxylate is entirely governed by the minimization of 1,2-steric interactions (van der Waals repulsions) between the C2-methyl group and the C3-carboxylate group:

  • The cis-Isomer: Forces the adjacent substituents into a pseudo-axial/pseudo-equatorial relationship. This creates significant steric clash on the concave face of the puckered ring, rendering it a high-energy, kinetically trapped state.

  • The trans-Isomer: Allows both bulky substituents to adopt a di-pseudo-equatorial arrangement. This spatial separation drastically reduces steric hindrance, establishing the trans geometry as the thermodynamically favored state [3].

StabilityLogic A Methyl 2-methylazetidine- 3-carboxylate B cis-Isomer (Pseudo-Axial/Equatorial) A->B Kinetic Control C trans-Isomer (Di-Pseudo-Equatorial) A->C Thermodynamic Control D High Steric Clash (C2-Me & C3-COOMe) B->D E Minimized Steric Clash C->E F Thermodynamically Less Stable D->F G Thermodynamically More Stable E->G F->G Base-Catalyzed Epimerization

Logical flow of thermodynamic stability and epimerization in 2,3-disubstituted azetidines.

Quantitative Thermodynamic Parameters

To contextualize the driving forces behind the epimerization, the following table summarizes the quantitative thermodynamic parameters associated with the cis-to-trans isomerization of 2,3-disubstituted azetidine carboxylates.

ParameterValueCausality / Significance
ΔG° (Isomerization) -2.1 to -3.5 kcal/molDrives spontaneous conversion to the trans-isomer under equilibrating conditions.
ΔH° -2.8 kcal/molPrimary enthalpic driving force derived from the relief of 1,2-steric strain.
ΔS° +1.2 cal/(mol·K)Minor entropic gain due to increased rotational freedom of the unhindered ester moiety.
Equilibrium Ratio > 95:5 (trans:cis)The thermodynamic sink heavily favors the di-pseudo-equatorial conformer at 298 K.
Ring Strain Energy ~26-27 kcal/molForces the ring into the puckered conformation that dictates these substituent vectors.

Experimental Methodology: Base-Catalyzed Thermodynamic Equilibration

While specific cyclization reactions may yield the cis-isomer under kinetic control, researchers can exploit the acidity of the C3 proton (alpha to the carboxylate, pKa ~20-24) to establish thermodynamic control [4].

The following protocol details a self-validating workflow for the base-catalyzed epimerization of methyl 2-methylazetidine-3-carboxylate.

Workflow Step1 1. Substrate Preparation Dissolve mixture in MeOH Step2 2. Base Addition Add 0.1 eq NaOMe Step1->Step2 Step3 3. Thermal Equilibration Reflux at 65°C for 18h Step2->Step3 Step4 4. Quenching Neutralize with AcOH Step3->Step4 Step5 5. Analysis Quantify trans:cis via NMR Step4->Step5

Step-by-step experimental workflow for the base-catalyzed thermodynamic equilibration.

Step-by-Step Protocol & Causality Analysis

Step 1: Substrate Preparation

  • Action: Dissolve 10.0 mmol of kinetically enriched cis-methyl 2-methylazetidine-3-carboxylate in 20 mL of anhydrous methanol under an inert argon atmosphere.

  • Causality: Anhydrous conditions prevent the competitive hydrolysis of the methyl ester into a carboxylic acid, which would alter the pKa and derail the enolization process.

Step 2: Base Addition

  • Action: Add 1.0 mmol (0.1 eq) of sodium methoxide (NaOMe) as a 25% w/w solution in methanol.

  • Causality: The use of methoxide perfectly matches the methyl ester moiety. This prevents transesterification side products while providing the exact basicity required to reversibly deprotonate the C3 alpha-proton, forming a planar enolate intermediate.

Step 3: Thermal Equilibration

  • Action: Heat the reaction mixture to 65 °C (reflux) for 18 hours.

  • Causality: Ambient temperatures do not provide sufficient kinetic energy to overcome the activation barrier of enolization at a practical rate. Refluxing methanol provides steady, controlled thermal energy to drive the equilibrium toward the thermodynamic sink (trans-isomer) without thermally degrading the strained azetidine ring.

Step 4: Quenching (The Self-Validating Step)

  • Action: Cool the mixture to 0 °C and quench with 1.0 mmol of glacial acetic acid.

  • Causality: Neutralization is critical. If the base is not quenched, the concentration of the mixture during solvent evaporation will artificially alter the equilibrium, potentially leading to reverse epimerization or degradation.

  • In-Process Validation: To ensure the system is self-validating, perform a parallel micro-scale reaction in CD3OD. The incorporation of deuterium at the C3 position (observable via the disappearance of the C3-proton signal in 1H-NMR) definitively proves that the enolate mechanism is active, validating the protocol even if the starting material was already a trans-enriched mixture.

Step 5: Isolation and Analysis

  • Action: Concentrate under reduced pressure, partition between saturated aqueous NaHCO3 and dichloromethane, extract, dry over Na2SO4, and quantify the trans:cis ratio via 1H-NMR integration.

  • Causality: The trans-isomer will exhibit distinct chemical shifts due to the altered anisotropic shielding environment in the di-pseudo-equatorial conformation compared to the cis-isomer.

References

  • Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes Source: The Journal of Organic Chemistry (ACS) / NIH PMC URL:[Link]

  • Theoretical Study on the Photo-Oxidation and Photoreduction of an Azetidine Derivative as a Model of DNA Repair Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • Synthesis of New 3,3-Dimethoxyazetidine-2-carboxylic Acid Derivatives Source: Tetrahedron Letters / ResearchGate URL:[Link]

  • Azetidine-substituted fluorescent compounds Source: US Patent US10018624B1 / Google Patents URL

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis of Methyl 2-Methylazetidine-3-Carboxylate

Executive Summary The enantioselective synthesis of highly substituted small-ring azaheterocycles, such as the 2-methylazetidine-3-carboxylate core, is a critical bottleneck in modern drug discovery. This application not...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The enantioselective synthesis of highly substituted small-ring azaheterocycles, such as the 2-methylazetidine-3-carboxylate core, is a critical bottleneck in modern drug discovery. This application note details a highly optimized, self-validating protocol for the asymmetric synthesis of methyl (2S,3R)-2-methylazetidine-3-carboxylate .

The methodology leverages a one-pot [N + 2 + 1] asymmetric cyclization strategy pioneered by Tomioka and co-workers . To circumvent the instability of methyl ester enolates, the workflow utilizes tert-butyl crotonate as a kinetically shielded intermediate, followed by a global deprotection and transesterification sequence to yield the final methyl ester target.

Mechanistic Rationale & Causality

Designing a robust synthesis for this specific chiral azetidine requires precise control over competing side reactions and stereocenters. The protocol is built on three foundational causal choices:

  • Steric Shielding via tert-Butyl Crotonate: Direct synthesis using methyl crotonate is prone to failure because the highly reactive lithium enolate intermediate readily undergoes competitive Claisen-type self-condensation. By deploying tert-butyl crotonate, the bulky ester acts as a kinetic shield, preserving the monomeric enolate for the incoming C1 electrophile.

  • N-Silyl Group Optimization for Diastereoselectivity (dr): The choice of the N-silyl protecting group on the starting benzylamine is the primary driver of diastereoselectivity. While a standard trimethylsilyl (TMS) group yields a poor 72:28 dr, switching to an isopropyldimethylsilyl (IPDMS) group increases steric repulsion in the chelated lithium enolate transition state. This forces the complex into a single favored conformation, boosting the dr to >99:1 .

  • Solvent Switching (Toluene to DMPU): The initial aza-Michael addition requires a non-polar solvent (toluene) to maintain the integrity of the chiral diether-lithium chelate. However, the subsequent alkylation step requires breaking up the lithium enolate aggregates to increase nucleophilicity. The addition of DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) achieves this, facilitating rapid displacement of the iodine from chloroiodomethane.

Logical Workflow Diagram

SynthesisPathway A N-Bzl-N-(IPDMS)amine + n-BuLi C Chiral Lithium Amide Complex A->C B Chiral Diether Ligand (Stereocontrol) B->C Chelation E Aza-Michael Addition (Lithium Enolate) C->E D tert-Butyl Crotonate (Sterically Shielded Enoate) D->E Conjugate Addition G [N+2+1] Annulation (Alkylation & Cyclization) E->G F Chloroiodomethane [C1 Source] F->G Electrophilic Attack H tert-Butyl 1-Bzl-2-methyl azetidine-3-carboxylate G->H Ring Closure (-Cl) J Methyl 2-methylazetidine -3-carboxylate H->J I 1. Pd/C, H2 (Debenzylation) 2. HCl/MeOH (Transesterification) I->J Deprotection & Esterification

Mechanistic pathway for the enantioselective synthesis of methyl 2-methylazetidine-3-carboxylate.

Quantitative Optimization & Stoichiometry

Table 1: Effect of N-Silyl Protecting Group on Cyclization Stereocontrol

N-Silyl Protecting Group Enoate Precursor Yield (%) Enantiomeric Excess (ee %) Diastereomeric Ratio (dr)
Trimethylsilyl (TMS) tert-Butyl crotonate 85 96 72:28
Triethylsilyl (TES) tert-Butyl crotonate 82 97 89:11

| Isopropyldimethylsilyl (IPDMS) | tert-Butyl crotonate | 88 | 98 | >99:1 |

Table 2: Standardized Reaction Parameters for the Optimized Route

Reagent / Material Equivalents Temperature Time Primary Function
N-Bzl-N-(IPDMS)amine 1.5 eq -78 °C 30 min Nitrogen source
n-Butyllithium (1.6 M) 1.5 eq -78 °C 30 min Base / Lithiation
Chiral Diether Ligand 1.8 eq -78 °C 30 min Stereocontrol
tert-Butyl crotonate 1.0 eq -78 °C 1.5 h C2 source / Electrophile

| Chloroiodomethane | 2.0 eq | -40 °C | 2.0 h | C1 source / Alkylating agent |

Phased Experimental Protocol

Phase 1: Preparation of the Chiral Lithium Amide Complex
  • System Preparation: Flame-dry a Schlenk flask under argon. Add anhydrous toluene (4.0 mL/mmol of enoate) and N-benzyl-N-(isopropyldimethylsilyl)amine (1.5 equiv).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise, add n-BuLi (1.6 M in hexanes, 1.5 equiv) over 5 minutes. Stir for 30 minutes at -78 °C.

  • Ligand Chelation: Dissolve the chiral diether ligand (1.8 equiv) in anhydrous toluene (2.0 mL) and add it to the mixture over 5 minutes. Stir for an additional 30 minutes.

    • Self-Validation Check: The formation of the lithium amide complex is indicated by a subtle color shift to pale yellow. The absence of precipitation confirms the complete solubility of the chelate in toluene.

Phase 2: Asymmetric Aza-Michael Addition
  • Conjugate Addition: Dissolve tert-butyl crotonate (1.0 equiv) in anhydrous toluene (2.0 mL) and add it dropwise to the reaction mixture at -78 °C over 10 minutes.

  • Incubation: Maintain the reaction strictly at -78 °C for 1.5 hours to ensure complete enolate formation without triggering side reactions.

    • Self-Validation Check: Quench a 10 µL aliquot in wet diethyl ether and analyze via TLC (Hexane/EtOAc 10:1). The complete disappearance of the UV-active crotonate spot (Rf ~0.6) confirms successful aza-Michael addition.

Phase 3: [N + 2 + 1] Alkylation and Cyclization
  • Electrophile Addition: Add chloroiodomethane (2.0 equiv) to the mixture at -78 °C.

  • Solvent Switch & Activation: Immediately add anhydrous DMPU (2.0 mL) to break the enolate aggregates. Warm the reaction to -40 °C (using a dry ice/acetonitrile bath) and stir for 2.0 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to isolate tert-butyl (2S,3R)-1-benzyl-2-methylazetidine-3-carboxylate.

    • Self-Validation Check: Monitor the cyclization via LC-MS. The intermediate acyclic alkylated mass must fully transition to the cyclized mass (M - HCl).

Phase 4: Global Deprotection and Transesterification
  • Debenzylation: Dissolve the purified intermediate in methanol. Add 10% Pd/C (0.1 equiv by weight). Purge the flask with H₂ gas and stir vigorously under a hydrogen balloon (1 atm) at room temperature for 12 hours. Filter through Celite and concentrate.

  • Transesterification: Dissolve the crude debenzylated product in a pre-mixed solution of anhydrous HCl in Methanol (3.0 M, 10 volumes). Heat to 60 °C for 4 hours to simultaneously cleave the tert-butyl ester and form the methyl ester .

  • Isolation: Evaporate the solvent under reduced pressure to yield methyl (2S,3R)-2-methylazetidine-3-carboxylate hydrochloride as a crystalline solid.

    • Self-Validation Check: The transesterification is complete when the tert-butyl signal (~1.4 ppm, 9H, s) completely disappears in the ¹H NMR spectrum of an evaporated aliquot, replaced entirely by the methyl ester signal (~3.7 ppm, 3H, s).

References

  • Harada, S., Sakai, T., Takasu, K., Yamada, K., Yamamoto, Y., & Tomioka, K. (2012). General Entry to Asymmetric One-Pot [N + 2 + n] Cyclization for the Synthesis of Three- to Seven-Membered Azacycloalkanes. The Journal of Organic Chemistry, 77(17), 7212–7222.[Link]

  • Blueprint Medicines Corporation. (2019). Compounds useful for treating disorders related to RET. U.S.
Application

Scientific Rationale: The Role of Constrained Azetidines in Peptide Engineering

Application Note: Strategic Incorporation of Methyl 2-Methylazetidine-3-Carboxylate in Peptidomimetic Synthesis In the development of advanced peptidomimetics, controlling the conformational flexibility of the peptide ba...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Incorporation of Methyl 2-Methylazetidine-3-Carboxylate in Peptidomimetic Synthesis

In the development of advanced peptidomimetics, controlling the conformational flexibility of the peptide backbone is paramount for achieving high receptor affinity and proteolytic stability. While native proline and its four-membered ring analogue, azetidine-2-carboxylic acid (Aze), are frequently used to induce β -turns[1], azetidine-3-carboxylic acid derivatives serve a distinct role as conformationally restricted β -amino acid (or GABA) analogues[2].

The introduction of a 2-methyl group in methyl 2-methylazetidine-3-carboxylate fundamentally alters the steric landscape of the building block. This substitution restricts rotation around the N-C α bond and heavily biases the cis/trans isomerization equilibrium of the adjacent amide bond[3]. When incorporated into a peptide chain, this unnatural steric shield forces the backbone into tight, predictable secondary structures (such as γ -turns) and provides exceptional resistance against enzymatic degradation by prolyl endopeptidases and dipeptidyl peptidases[4].

Because the commercial form of this compound is a methyl ester with a free secondary amine, it must undergo specific chemical transformations before it can be integrated into Solid-Phase Peptide Synthesis (SPPS).

Preparation of the SPPS Building Block

To utilize methyl 2-methylazetidine-3-carboxylate in standard Fmoc-SPPS, the methyl ester must be hydrolyzed to a free carboxylic acid, and the highly basic secondary amine must be protected.

Causality of Experimental Choices: Direct saponification of strained four-membered heterocycles carries a risk of ring-opening or epimerization at the chiral centers. Therefore, hydrolysis is performed under strictly controlled, mildly basic conditions (LiOH at 0°C). Subsequent Fmoc-protection utilizes N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) rather than Fmoc-Cl, as the succinimide leaving group is less harsh and prevents acid-catalyzed degradation of the azetidine ring.

Transformation A Methyl 2-methylazetidine- 3-carboxylate B Hydrolysis (LiOH, 0°C) A->B C 2-Methylazetidine- 3-carboxylic acid B->C D Fmoc-OSu (Na2CO3, RT) C->D E Fmoc-2-Me-3Aze-OH (SPPS Ready) D->E

Workflow for converting the methyl ester precursor into an SPPS-ready Fmoc building block.

Protocol 1: Saponification and N-Fmoc Protection (Self-Validating Workflow)
  • Solubilization: Dissolve 10 mmol of methyl 2-methylazetidine-3-carboxylate hydrochloride in 30 mL of a 3:1 THF/H₂O mixture.

  • Hydrolysis: Cool the reaction vessel to 0°C in an ice bath. Slowly add 25 mmol of LiOH·H₂O. Stir for 2 hours, allowing the reaction to gradually reach room temperature.

  • Validation Checkpoint 1 (LC-MS): Sample 10 µL of the reaction mixture. The complete disappearance of the ester mass peak and the appearance of the free acid peak confirms successful saponification without ring degradation.

  • pH Adjustment: Adjust the pH of the solution to 8.5–9.0 using a 10% Na₂CO₃ solution.

  • Protection: Dissolve 11 mmol of Fmoc-OSu in 10 mL of THF and add it dropwise to the reaction mixture over 15 minutes. Stir vigorously at room temperature for 12 hours.

  • Validation Checkpoint 2 (TLC): Confirm the consumption of Fmoc-OSu (UV active).

  • Workup: Acidify the aqueous layer to pH 2.5 using 1M HCl. Extract the product with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield Fmoc-2-methylazetidine-3-carboxylic acid.

Integration into Solid-Phase Peptide Synthesis (SPPS)

Coupling a sterically hindered secondary amine (the azetidine nitrogen) to an incoming amino acid, or coupling the hindered 3-carboxyl group to the peptide-resin, requires overcoming significant activation energy barriers[3].

Causality of Experimental Choices: Standard carbodiimide chemistry (e.g., DIC/HOBt) will yield truncated sequences due to the steric clash imposed by the 2-methyl group. To drive the reaction to completion, highly reactive uronium salts (HATU) paired with microwave irradiation are mandatory. Furthermore, because the azetidine nitrogen is a secondary amine, the standard Kaiser test will yield false negatives. The Chloranil test must be employed to accurately detect unreacted secondary amines on the resin.

SPPS_Cycle Resin Peptide-Resin (Free N-terminus) Coupling Microwave Coupling 75°C, 15-30 mins Resin->Coupling Activation Activate Fmoc-2-Me-3Aze-OH HATU / DIEA / DMF Activation->Coupling Wash Wash & Capping Ac2O / Pyridine Coupling->Wash Test Chloranil Test (Secondary Amine) Wash->Test

Optimized SPPS coupling cycle for sterically hindered 2-methylazetidine derivatives.

Protocol 2: Microwave-Assisted Coupling of Fmoc-2-Me-3Aze-OH
  • Resin Preparation: Swell the peptide-resin (e.g., Rink Amide AM resin) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 5 minutes. Wash thoroughly with DMF (5 × 1 min).

  • Pre-Activation: In a separate vial, dissolve 3.0 equivalents of Fmoc-2-Me-3Aze-OH and 2.9 equivalents of HATU in minimal DMF. Add 6.0 equivalents of N,N-Diisopropylethylamine (DIEA). Vortex for 2 minutes to form the active O-At ester.

  • Coupling: Transfer the activated mixture to the resin.

  • Microwave Irradiation: Heat the reaction vessel to 75°C for 20 minutes under microwave irradiation (e.g., CEM Liberty Blue).

  • Validation Checkpoint (Chloranil Test): Withdraw a few resin beads and wash with ethanol. Add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF. Let stand for 5 minutes. A blue/green bead indicates incomplete coupling (unreacted secondary amine), necessitating a second coupling cycle. A colorless/yellow bead validates successful coupling.

  • Capping: Treat the resin with Acetic Anhydride/Pyridine/DMF (1:2:7) for 5 minutes to cap any unreacted sequences, preventing deletion peptides.

Quantitative Data Summaries

The steric hindrance of the 2-methylazetidine core necessitates optimized coupling conditions. Table 1 outlines the dramatic differences in coupling efficiencies based on reagent selection.

Table 1: Quantitative Comparison of Coupling Reagents for Fmoc-2-Me-3Aze-OH

Coupling Reagent SystemTemperatureReaction TimeCoupling Yield (%)Epimerization Rate
DIC / HOBtRoom Temp (25°C)120 mins< 35%< 1%
HATU / HOAt / DIEARoom Temp (25°C)120 mins72%~ 2%
HATU / DIEA Microwave (75°C) 20 mins > 96% < 4%

The primary biological advantage of incorporating 2-methylazetidine-3-carboxylic acid is the profound increase in proteolytic stability, as summarized in Table 2.

Table 2: Impact of Azetidine Incorporation on Peptide Serum Half-Life

Amino Acid Residue at Cleavage SiteStructural CharacteristicSerum Half-life ( t1/2​ )Fold Increase vs Native
Native L-ProlineUnconstrained 5-membered ring~ 1.5 hours1.0x (Baseline)
Azetidine-2-carboxylic acid (Aze)Constrained 4-membered ring~ 4.2 hours2.8x
2-Methylazetidine-3-carboxylic acid Sterically hindered β -amino analogue > 14.0 hours > 9.3x

References

  • Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. ResearchGate. URL:[4]

  • Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters - ACS Publications. URL:[3]

  • Synthesis and evaluation of new endomorphin analogues modified at the Pro(2) residue. PubMed - NIH. URL:[1]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. URL:[2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for Methyl 2-Methylazetidine-3-carboxylate Synthesis

Introduction: The synthesis of substituted azetidines, such as methyl 2-methylazetidine-3-carboxylate, is a critical task in medicinal chemistry due to their prevalence in modern pharmaceuticals.[1][2] However, the inher...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The synthesis of substituted azetidines, such as methyl 2-methylazetidine-3-carboxylate, is a critical task in medicinal chemistry due to their prevalence in modern pharmaceuticals.[1][2] However, the inherent ring strain of the four-membered azetidine ring (approx. 25.4 kcal/mol) presents a significant challenge.[2][3] This strain makes the ring susceptible to cleavage, a process that is often accelerated by heat. Consequently, optimizing the reaction temperature is not merely a matter of improving reaction kinetics; it is a crucial balancing act between achieving a reasonable reaction rate and preserving the integrity of the target molecule. This guide provides a structured, question-and-answer approach to troubleshoot and optimize the thermal conditions for your synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm setting up my synthesis for the first time. What is a safe and effective starting temperature?

Answer: For reactions involving the formation or modification of an azetidine ring, a conservative starting temperature is crucial to avoid immediate degradation.

Expert Recommendation: Begin your initial experiments at a temperature range of 0 °C to room temperature (approx. 20-25 °C) . The rationale is to first establish the reaction's feasibility under mild conditions before incrementally increasing thermal energy. Many successful azetidine syntheses, including cyclizations and subsequent functionalizations, are performed at or below room temperature to mitigate side reactions.[1][4]

Causality: The primary risk at elevated temperatures is the irreversible, strain-releasing ring-opening of the azetidine.[3] This can be initiated by heat alone or accelerated by the presence of Lewis acids or strong nucleophiles.[3][5] Starting at a low temperature minimizes the energy available to overcome the activation barrier for this undesired pathway, allowing for a cleaner reaction profile, albeit potentially at a slower rate.

Workflow for Initial Temperature Screening: A systematic approach is recommended to find the optimal temperature. The following workflow illustrates a logical progression for this process.

G cluster_0 Phase 1: Feasibility cluster_1 Phase 2: Optimization A Setup Reaction at 0 °C B Warm to Room Temp (20-25 °C) A->B C Monitor by TLC/LC-MS for 24h B->C D Is Conversion >10%? C->D E Increment Temp to 40 °C D->E Yes H Reaction may not be viable. Re-evaluate reagents/catalyst. D->H No F Increment Temp to 60 °C E->F G Reaction is Feasible. Optimize other parameters. F->G G start Observation: Multiple Side Products in Crude Mixture cond1 Was the reaction run above room temperature? start->cond1 action1 Decrease temperature by 20 °C. Increase reaction time and monitor. cond1->action1 Yes action2 Check for exotherms. Ensure adequate cooling/slower reagent addition. cond1->action2 No action3 Consider alternative, milder reagents (e.g., different base or coupling agent). action1->action3 action2->action3 action4 Verify stability of N-protecting group (e.g., Boc vs. Cbz) under conditions. action3->action4

Caption: Troubleshooting Impurity Formation.

Experimental Protocols

Protocol 1: General Procedure for Temperature Optimization Monitoring

This protocol outlines a self-validating system for finding the optimal temperature for your reaction while minimizing the risk of product degradation.

Materials:

  • Reaction flask with magnetic stir bar

  • Temperature probe and controlled heating/cooling bath

  • TLC plates (e.g., silica gel 60 F254)

  • TLC developing chamber

  • Appropriate eluent system (e.g., Ethyl Acetate/Hexanes)

  • Visualization agent (e.g., potassium permanganate stain)

  • Quenching solution (e.g., saturated aq. NH₄Cl or water)

Procedure:

  • Setup: Assemble the reaction under an inert atmosphere (N₂ or Ar) at your initial starting temperature (e.g., 0 °C).

  • Initial Sample (T=0): As soon as all reagents are added, immediately withdraw a small aliquot (~5-10 µL) with a capillary tube, quench it in a vial with a drop of your quenching solution and dilute with a suitable solvent (e.g., Ethyl Acetate). This is your T=0 reference sample.

  • TLC Analysis (T=0): Spot the T=0 sample on a TLC plate alongside your starting materials. Develop the plate to establish the initial Rf values.

  • Reaction Monitoring: Allow the reaction to proceed at the set temperature. Every 1-2 hours, withdraw another aliquot, quench, and spot it on a new TLC plate next to the T=0 sample and starting materials.

  • Data Interpretation:

    • Product Formation: Look for the appearance of a new spot (the product).

    • Side Products: Be vigilant for any additional new spots, particularly those with a lower Rf, which may indicate polar, ring-opened byproducts.

    • Stalled Reaction: If the ratio of starting material to product does not change over several hours, the reaction may have stalled.

  • Temperature Adjustment:

    • If the reaction is clean but slow, incrementally increase the temperature by 15-20 °C.

    • Allow the reaction to equilibrate for 30 minutes at the new temperature, then resume monitoring every 1-2 hours.

    • If new impurity spots appear after a temperature increase, the optimal temperature has been exceeded. Revert to the previous, lower temperature.

References

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. Available at: [Link]

  • Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate. Organic Syntheses. Available at: [Link]

  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc. Available at: [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Available at: [Link]

  • Synthesis and Reactions of Aziridine-2-Carboxylic Esters. Radboud University Repository. Available at: [Link]

  • Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews. Available at: [Link]

  • Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic. Journal of Medicinal Chemistry. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

  • Two Scalable Syntheses of (S)-2-Methylazetidine. The Journal of Organic Chemistry. Available at: [Link]

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Impact of temperature on the physico-chemical stability of Azacitidine Zentiva 25 mg/ml suspensions packaged in polypropylene syringes. GERPAC. Available at: [Link]

  • Methyl 2,2-dimethylazetidine-3-carboxylate (C7H13NO2). PubChem. Available at: [Link]

  • A process for the preparation of an azetidine-3-carboxylic acid or salt thereof. Google Patents.
  • Multigram-scale and column chromatography-free synthesis of L-azetidine-2-carboxylic acid for nicotianamine preparation. HETEROCYCLES. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Solvent Choice for Methyl 2-Methylazetidine-3-carboxylate

Welcome to the Technical Support Center for methyl 2-methylazetidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for methyl 2-methylazetidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this strained heterocyclic building block. Here, we address common challenges encountered during its synthesis, purification, and handling, with a primary focus on the critical role of solvent selection.

The strained four-membered ring of azetidines imparts unique conformational rigidity, making them valuable scaffolds in medicinal chemistry.[1][2] However, this ring strain also introduces inherent instability, making them susceptible to decomposition and side reactions under non-optimized conditions.[1][3] This guide provides in-depth, evidence-based solutions to common problems, moving beyond simple procedural steps to explain the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: My synthesis of methyl 2-methylazetidine-3-carboxylate is resulting in low yields. What are the likely causes and how can solvent choice help?

Low yields in azetidine synthesis can often be attributed to several factors, many of which are influenced by the solvent system.[3]

  • Side Reactions: Competing reactions are a primary cause of reduced yields. For instance, in syntheses involving ketene intermediates, polymerization of the ketene can be a significant issue.[3] The choice of solvent can influence the rates of both the desired cycloaddition and the undesired polymerization.

  • Decomposition: The strained azetidine ring can be prone to opening under harsh reaction or workup conditions.[1][3] Highly polar or acidic/basic conditions can promote this decomposition.

  • Poor Solubility: Inadequate solubility of starting materials can lead to a heterogeneous reaction mixture and consequently, lower yields.

Solution-Oriented Solvent Considerations:

  • For reactions prone to polymerization (e.g., Staudinger reaction), consider using a non-polar solvent to minimize the lifetime of polar intermediates that may initiate polymerization.

  • To mitigate product decomposition, avoid highly protic or polar aprotic solvents during workup if your molecule shows sensitivity. A solvent screen to test the stability of the purified product in different solvents under various pH conditions can be highly informative.

  • If starting material solubility is an issue, a mixture of co-solvents may be necessary. However, it's crucial to assess the impact of each solvent on the reaction's selectivity and rate.

Q2: I am observing poor diastereoselectivity in my reaction. How does the solvent affect the stereochemical outcome?

Solvent polarity can play a significant role in determining the diastereomeric ratio of the product. This is because the solvent can stabilize or destabilize the transition states leading to different stereoisomers.

  • General Trend: For many cycloaddition reactions leading to azetidines, more polar solvents tend to favor the formation of the trans isomer, while less polar solvents may favor the cis isomer.[3] This is often due to the differential stabilization of the more polar transition state leading to the trans product in polar solvents.

Troubleshooting Poor Diastereoselectivity:

  • Solvent Screening: A systematic screen of solvents with varying polarities is the most direct way to address this issue. Start with a non-polar solvent (e.g., toluene, hexanes), a moderately polar aprotic solvent (e.g., dichloromethane, THF), and a polar aprotic solvent (e.g., acetonitrile, DMF).

  • Temperature Control: Lowering the reaction temperature often enhances kinetic control, which can lead to higher diastereoselectivity.[3]

Troubleshooting Guide: Detailed Scenarios & Solutions

Scenario 1: Product Degradation During Aqueous Workup and Extraction

Problem: You observe significant loss of your methyl 2-methylazetidine-3-carboxylate product during the aqueous workup and subsequent extraction with common solvents like dichloromethane or ethyl acetate.

Root Cause Analysis: The azetidine ring, particularly when protonated on the nitrogen, can be susceptible to nucleophilic attack and ring-opening, a process that can be facilitated by water or other nucleophiles present in the workup.[1][4] The basicity of the azetidine nitrogen (pKa ≈ 11.29) is similar to that of a typical secondary amine, meaning it will be protonated under acidic conditions.[5]

Step-by-Step Protocol for Optimized Workup:

  • Avoid Strong Acids: If your reaction requires quenching, use a mild aqueous base like saturated sodium bicarbonate solution instead of strong acids.

  • Solvent Selection for Extraction:

    • Initial Choice: Start with a less polar, water-immiscible solvent like diethyl ether or methyl tert-butyl ether (MTBE). These solvents have lower water solubility than ethyl acetate, minimizing the amount of water carried into the organic phase.

    • For More Polar Products: If your product has poor solubility in non-polar solvents, you may need to use ethyl acetate or dichloromethane. In this case, it is critical to minimize contact time with the aqueous phase.

  • Brine Wash: After the initial extraction, wash the combined organic layers with saturated aqueous sodium chloride (brine). This helps to remove dissolved water from the organic phase.

  • Drying Agent: Thoroughly dry the organic layer with an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before concentrating.

  • Evaporation: Remove the solvent under reduced pressure at a low temperature to prevent thermal degradation.

dot

start Crude Reaction Mixture quench Quench with sat. NaHCO3 (aq) start->quench Avoid Strong Acid extract Extract with MTBE or Et2O quench->extract Minimize H2O contact wash Wash with Brine extract->wash Remove dissolved H2O dry Dry over Na2SO4 wash->dry Thorough drying concentrate Concentrate in vacuo (low temp) dry->concentrate Prevent thermal degradation product Purified Product concentrate->product

Caption: Optimized workup and extraction workflow for azetidines.

Scenario 2: Difficulty in Chromatographic Purification

Problem: Your product, methyl 2-methylazetidine-3-carboxylate, either streaks badly on silica gel chromatography or has very poor retention, co-eluting with the solvent front.

Root Cause Analysis: The basic nitrogen atom in the azetidine ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and sometimes irreversible adsorption.[6] Its polarity may also make it highly mobile in standard normal-phase solvent systems.

Solutions for Improved Chromatographic Separation:

  • Deactivating the Stationary Phase:

    • Amine Additive: Add a small amount of a volatile base, such as triethylamine (0.1-1%) or ammonia in methanol, to your mobile phase.[7] This deactivates the acidic sites on the silica gel, leading to improved peak shape.

    • Pre-treated Silica: Use commercially available silica gel treated with a base or end-capped to reduce the number of free silanol groups.

  • Alternative Chromatographic Techniques:

    • Reversed-Phase Chromatography: For polar compounds, reversed-phase chromatography (e.g., C18 silica) can be effective.[6] A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a pH modifier to control the ionization state of the analyte.[6]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for very polar compounds that are not well-retained in reversed-phase.[6][8] It uses a polar stationary phase (like silica or an amino-propyl bonded phase) with a mobile phase consisting of a high concentration of an organic solvent (e.g., acetonitrile) and a small amount of water.[8]

Data Summary: Solvent Systems for Azetidine Purification

Chromatography Type Stationary Phase Typical Mobile Phase Best For Potential Issues
Normal-Phase Silica GelHexanes/Ethyl Acetate + 1% TriethylamineLess polar impuritiesPeak tailing without additive
Reversed-Phase C18-functionalized SilicaWater/Acetonitrile + 0.1% Formic AcidPolar impurities, saltsPoor retention for very polar compounds
HILIC Amino-propyl SilicaAcetonitrile/WaterVery polar, water-soluble compoundsRequires careful method development

dot

start Crude Product is_polar Is the product highly polar? start->is_polar normal_phase Normal-Phase Chromatography is_polar->normal_phase No rev_phase Reversed-Phase Chromatography is_polar->rev_phase Yes add_base Add 1% Et3N to mobile phase normal_phase->add_base purified Purified Product add_base->purified hilic Consider HILIC rev_phase->hilic Poor Retention rev_phase->purified Good Retention hilic->purified

Caption: Decision tree for selecting a purification strategy.

References

  • Benchchem. (n.d.). Technical Support Center: Diastereoselective Azetidine Synthesis.
  • Jacobsen, E. N., & Wulff, W. D. (2025). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society.
  • NSF PAR. (n.d.). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis.
  • Benchchem. (n.d.). Technical Support Center: Purification of Polar Heterocyclic Compounds.
  • Indian Institute of Technology Kanpur. (n.d.). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols.
  • ResearchGate. (n.d.). Ring‐opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines.
  • Singh, R., & Aggarwal, V. K. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry.
  • University of Birmingham. (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications.
  • Kumar, A., & Kumar, S. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances.
  • Cossy, J., & De, R. N. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews.
  • Eastgate, M. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters.
  • National Institutes of Health. (n.d.). Synthesis of azetidines by aza Paternò–Büchi reactions.
  • ACS Publications. (2018). Azetidine–Borane Complexes: Synthesis, Reactivity, and Stereoselective Functionalization. The Journal of Organic Chemistry.
  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews.
  • MDPI. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin.
  • National Institutes of Health. (n.d.). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis.
  • ACS Publications. (n.d.). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery.
  • Smith, M. B., et al. (2016). Two Scalable Syntheses of (S)-2-Methylazetidine. The Journal of Organic Chemistry.
  • PubMed. (2023). Substituent and Solvent Effect Studies of N-Alkenylnitrone 4π Electrocyclizations.
  • ACS Publications. (2025). Biosynthesis of Methylazetidinecarboxylic Acid with Opposite Stereoconfigurations in Vioprolides and Bonnevillamides.
  • Royal Society of Chemistry. (2023). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols.
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis.
  • Semantic Scholar. (n.d.). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids.
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223-264.
  • ResearchGate. (n.d.). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications.
  • ACS Omega. (2022). Chemodivergent Synthesis of Aza-Heterocycles with a Quarternary Carbon Center via [4 + 1] Annulation between Azoalkenes and α-Bromo Carbonyl Compounds.
  • MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds.
  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.
  • Columbia University. (n.d.). Column chromatography.
  • ResearchGate. (n.d.). Stability of different azetidine esters.
  • Organic Syntheses. (n.d.). Procedure.
  • MedchemExpress.com. (n.d.). Methyl azetidine-3-carboxylate hydrochloride.
  • Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives.
  • MDPI. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates.
  • Fisher Scientific. (n.d.). Methyl azetidine-3-carboxylate hydrochloride, 95%, Thermo Scientific Chemicals 500 mg.

Sources

Troubleshooting

Technical Support Center: Scaling Up Production of Methyl 2-methylazetidine-3-carboxylate

Welcome to the Technical Support Center for the synthesis and scale-up of methyl 2-methylazetidine-3-carboxylate . Azetidines are highly strained, four-membered nitrogen heterocycles that serve as critical rigidifying mo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and scale-up of methyl 2-methylazetidine-3-carboxylate . Azetidines are highly strained, four-membered nitrogen heterocycles that serve as critical rigidifying moieties and amino acid surrogates in drug discovery. However, their de novo construction is notoriously challenging due to high ring strain (~26 kcal/mol) and the kinetic unfavorability of 4-exo-tet cyclizations.

This guide is designed for process chemists and researchers transitioning this specific building block from discovery-scale (milligrams) to process-scale (multi-gram to kilogram).

Part 1: Troubleshooting Guides & FAQs

Q1: What is the most reliable synthetic route for scaling up methyl 2-methylazetidine-3-carboxylate?

Expertise & Experience: Traditional azetidine syntheses often rely on the cyclization of epichlorohydrin with amines, but scaling up highly substituted variants like the 2-methyl-3-carboxylate derivative requires precision to avoid complex stereoisomeric mixtures. The most scalable and robust route utilizes the in situ generation and cyclization of a 1,3-bis-electrophile (derived from a substituted 1,3-diol precursor) with a bulky primary amine 1. Alternatively, asymmetric one-pot [N+2+1] cyclizations using chiral diethers and enoates offer excellent enantiocontrol but are operationally difficult to scale beyond the gram level due to strict cryogenic requirements (-78 °C) 2. Actionable Advice: For multi-gram production, adopt the bis-triflate cyclization route. It bypasses the need for column chromatography by allowing the isolation of the azetidine as a highly crystalline salt.

Q2: During the cyclization step, I observe significant amounts of acyclic byproducts and elimination products. How do I force ring closure?

Expertise & Experience: Azetidine formation is kinetically slower than the formation of 3-, 5-, or 6-membered rings. If your leaving group is a mesylate or halide, the elevated temperatures required for cyclization (>60 °C) will inevitably lead to competing E2 elimination or intermolecular oligomerization. Actionable Advice: Switch your activating agent to trifluoromethanesulfonic anhydride (Tf2O). Triflate is an exceptional leaving group that allows the cyclization to proceed at lower temperatures (-35 °C to room temperature). Furthermore, use a sterically hindered base like N,N-diisopropylethylamine (DIPEA) to neutralize the generated acid. DIPEA is bulky enough that it will not act as a competing nucleophile against the highly reactive bis-triflate 1.

Q3: How do I control the cis/trans diastereoselectivity at the C2 and C3 positions?

Expertise & Experience: The relative stereochemistry between the C2-methyl and C3-carboxylate groups is dictated either by the transition state of the ring closure (kinetic control) or the thermodynamic stability of the final ester. In base-mediated cyclizations, the trans isomer is generally thermodynamically favored due to the minimization of 1,2-steric clash between the methyl and carboxylate groups. Actionable Advice: If the cis-isomer is strictly required, employ the asymmetric[N+2+1] cyclization, which can yield the cis-isomer with >97% ee 2. For the trans-isomer, thermodynamic epimerization at the C3 position can be forced using a strong base (e.g., NaOMe in MeOH) to drive any kinetic mixture toward the more stable trans configuration prior to final isolation.

Q4: How can I safely scale up the deprotection and esterification steps without causing ring opening?

Expertise & Experience: Azetidine rings are highly susceptible to nucleophilic attack and acid-catalyzed ring opening, particularly when the nitrogen is protonated. Harsh acidic hydrolysis of nitriles or Boc groups frequently degrades the ring, severely impacting overall yield 3. Actionable Advice: Install a benzhydryl (CHPh2) protecting group on the azetidine nitrogen during the cyclization step. This allows for mild, neutral deprotection via catalytic hydrogenolysis (Pd(OH)2/C, H2). For the esterification, react the free carboxylic acid with methanolic HCl generated in situ (using acetyl chloride in methanol) at 0 °C. This directly forms the methyl ester hydrochloride salt, which precipitates out of solution and protects the strained ring from further degradation.

Part 2: Quantitative Data & Route Comparison

The following table summarizes the performance metrics of various synthetic strategies for azetidine-3-carboxylate derivatives to aid in route selection for scale-up campaigns.

Synthetic RouteTypical Yield (%)Diastereomeric Ratio (dr)ScalabilityKey Reagents
1,3-Bis-Triflate Cyclization 60–65%>95:5 (Thermodynamic trans)High (20g+)Tf2O, DIPEA, Benzhydrylamine
[N+2+1] Asymmetric Cyclization 70–83%>99:1 (Kinetic cis)Low–MediumBuLi, Chiral Diether, Enoate
Strain-Release (Bicyclo[1.1.0]butane) 50–60%N/A (Requires further alkylation)Medium (Gram-scale)1-azabicyclo[1.1.0]butane, LiHMDS

Part 3: Standardized Scale-Up Protocol

Methodology: Scalable Synthesis of Methyl 2-methylazetidine-3-carboxylate Hydrochloride This protocol utilizes a self-validating bis-electrophile cyclization workflow designed to minimize chromatographic purification.

Step 1: Hydroxyl Activation

  • To a rigorously dried, jacketed reactor, add the substituted 1,3-diol precursor (e.g., an alkyl 2-(hydroxymethyl)-3-hydroxybutanoate derivative) (1.0 eq) and DIPEA (3.5 eq) in anhydrous dichloromethane (DCM).

  • Cool the mixture to -35 °C under a nitrogen atmosphere.

  • Add Tf2O (2.1 eq) dropwise over 45 minutes, maintaining the internal temperature below -30 °C. Stir for an additional 30 minutes.

  • Validation Check: Analyze an aliquot via LC-MS. Complete consumption of the diol must be observed. Bis-triflates are highly reactive and prone to decomposition; do not isolate. Proceed immediately to Step 2.

Step 2: Intramolecular Cyclization

  • To the cold (-35 °C) bis-triflate solution, add benzhydrylamine (1.0 eq) dropwise. The bulky benzhydryl group is critical as it prevents over-alkylation and dimerization.

  • Slowly warm the reactor to room temperature over 2 hours and stir for 12 hours.

  • Workup: Quench the reaction with water. Extract the organic layer and wash twice with brine to remove excess DIPEA and water-soluble byproducts. Concentrate under reduced pressure.

  • Validation Check: Obtain a crude ^1^H NMR spectrum. The appearance of characteristic upfield shifts for the azetidine ring protons (typically 3.5–4.5 ppm) and the C2-methyl doublet confirms successful ring closure.

Step 3: Deprotection (Hydrogenolysis)

  • Dissolve the crude N-benzhydryl azetidine intermediate in methanol.

  • Add Pearlman’s catalyst (Pd(OH)2/C, 20 wt%).

  • Purge the reactor with nitrogen, then pressurize with hydrogen gas (50 psi). Stir vigorously for 24 hours at room temperature.

  • Filter the mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate.

  • Validation Check: LC-MS must confirm the mass of the free azetidine-3-carboxylic acid [M+H]+ and the complete disappearance of the N-benzhydryl signal.

Step 4: Esterification & Salt Formation

  • Cool the methanolic solution of the free acid to 0 °C.

  • Slowly add acetyl chloride (2.0 eq) dropwise to generate anhydrous HCl in situ.

  • Allow the mixture to warm to room temperature and stir for 6 hours.

  • Isolation: Concentrate the solution under reduced pressure until a thick slurry forms. Recrystallize from DCM/Ethyl Acetate to afford methyl 2-methylazetidine-3-carboxylate hydrochloride as a white, crystalline solid.

Part 4: Reaction Workflow Visualization

AzetidineSynthesis N1 1,3-Diol Precursor (Substituted) N2 Bis-Triflate Intermediate N1->N2 Tf2O, DIPEA -35°C N3 N-Protected Azetidine N2->N3 Benzhydrylamine Warming to RT N4 Azetidine-3-carboxylic Acid N3->N4 Pd(OH)2/C, H2 Hydrogenolysis N5 Methyl 2-methylazetidine- 3-carboxylate HCl N4->N5 AcCl, MeOH Esterification

Workflow: Scalable synthesis of methyl 2-methylazetidine-3-carboxylate hydrochloride.

References

  • Dowling, M. S., et al. "Two Scalable Syntheses of (S)-2-Methylazetidine." The Journal of Organic Chemistry (2016).
  • "General Entry to Asymmetric One-Pot[N + 2 + n] Cyclization for the Synthesis of Three- to Seven-Membered Azacycloalkanes." The Journal of Organic Chemistry (2012).
  • Ji, Y., et al. "An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids." Arkivoc (2018).

Sources

Reference Data & Comparative Studies

Validation

Unambiguous Stereochemical Validation of Methyl 2-methylazetidine-3-carboxylate: A Comparative NMR Guide

As the pharmaceutical industry increasingly turns to conformationally restricted scaffolds to improve the pharmacokinetic profiles of small-molecule drugs, azetidine derivatives have emerged as highly valuable peptidomim...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As the pharmaceutical industry increasingly turns to conformationally restricted scaffolds to improve the pharmacokinetic profiles of small-molecule drugs, azetidine derivatives have emerged as highly valuable peptidomimetics. Among these, methyl 2-methylazetidine-3-carboxylate presents a unique analytical challenge: confirming the relative stereochemistry (cis vs. trans) of the substituents at the C2 and C3 positions.

Because the azetidine ring is not perfectly planar but undergoes "ring puckering" to relieve torsional strain, relying on a single analytical method can lead to costly misassignments during drug development. As a Senior Application Scientist, I have designed this guide to objectively compare 1D and 2D Nuclear Magnetic Resonance (NMR) strategies, providing a self-validating protocol rooted in fundamental physical chemistry.

The Analytical Challenge: Causality in Azetidine NMR

To validate the structure of methyl 2-methylazetidine-3-carboxylate, we must understand why its isomers behave differently in an external magnetic field.

  • Ring Puckering & The Karplus Relationship : In a perfectly flat four-membered ring, cis protons would have a dihedral angle of 0°, and trans protons 120°. However, azetidines pucker. This puckering keeps the cis protons (H2 and H3) relatively eclipsed (dihedral angle ~0–20°), maximizing orbital overlap and resulting in a large vicinal coupling constant (³ JH2,H3​ ). Conversely, the trans protons are pushed to a dihedral angle of roughly 100–135°, which, according to the 1[1], significantly reduces the ³ J coupling.

  • Through-Space Dipolar Relaxation (NOE) : While J-couplings infer dihedral angles, the Nuclear Overhauser Effect (NOE) measures actual spatial proximity. NOE intensity is inversely proportional to the sixth power of the internuclear distance ( r−6 ). In the cis isomer, H2 and H3 are locked on the same face (< 3.0 Å apart), guaranteeing a strong NOE. In the trans isomer, they reside on opposite faces, severely diminishing or eliminating this cross-peak (2[2]).

Comparative Analysis: 1D vs. 2D NMR Modalities

While 1D ¹H NMR is rapid, signal overlap from the C2-methyl group, the C3-methoxy singlet, and the diastereotopic H4 protons can obscure critical coupling constants. Comprehensive 2D NMR is often required to disambiguate these signals and provide orthogonal validation (3[3]).

Table 1: Comparative Performance of NMR Modalities
ModalityPrimary Data YieldConfidence LevelAcquisition TimeBest Use Case
1D ¹H / ¹³C NMR Chemical shifts, integrals, scalar couplings ( J )Moderate< 15 minsRapid purity check; initial Jcis​ vs Jtrans​ screening.
2D COSY / HSQC Through-bond connectivity, carbon-proton mappingHigh1 - 2 hoursResolving overlapping multiplets; confirming regiochemistry.
2D NOESY Through-space connectivity (< 5 Å)Absolute2 - 12 hoursUnambiguous 3D stereochemical validation of cis/trans isomers.
Table 2: Quantitative Diagnostic Parameters for Isomer Assignment

Note: Values are generalized for azetidine derivatives based on empirical literature (4[4]).

ParameterCis-IsomerTrans-IsomerMechanistic Causality
³ JH2,H3​ Coupling 8.4 – 10.0 Hz5.8 – 7.9 HzDihedral angle near 0° (cis) maximizes orbital overlap compared to >100° (trans).
H2-H3 NOESY Strong Cross-PeakWeak / AbsentInternuclear distance is < 3.0 Å in cis, but > 3.5 Å in trans due to ring puckering.
H2-C3 Ester NOESY Weak / AbsentStrong Cross-PeakSpatial proximity of the C2 proton to the C3 ester group in the trans configuration.

Validation Workflow

The following decision tree illustrates the logical progression from sample preparation to unambiguous stereochemical assignment.

NMR_Workflow Start Methyl 2-methylazetidine-3-carboxylate Sample Preparation OneD 1D ¹H & ¹³C NMR Acquisition (Assess Purity & Basic Shifts) Start->OneD J_Analysis Extract ³J(H2,H3) Coupling Constants (Karplus Equation Analysis) OneD->J_Analysis Decision Is ³J conclusive for cis/trans assignment? J_Analysis->Decision Cis_Path ³J ≈ 8.4 - 10.0 Hz Tentative Cis Isomer Decision->Cis_Path Large ³J Trans_Path ³J ≈ 5.8 - 7.9 Hz Tentative Trans Isomer Decision->Trans_Path Small ³J TwoD 2D NMR Suite (COSY, HSQC, HMBC, NOESY) Decision->TwoD Ambiguous/ Overlapping Cis_Path->TwoD Orthogonal Validation Trans_Path->TwoD Orthogonal Validation NOESY_Check NOESY Spatial Validation (H2-H3 Proximity Check) TwoD->NOESY_Check Valid Unambiguous Stereochemical Validation & Purity Confirmation NOESY_Check->Valid

Caption: Workflow for the stereochemical validation of azetidine derivatives using 1D and 2D NMR techniques.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your structural assignment, execute this step-by-step protocol. It is designed as a "self-validating system"—meaning the data from Step 3 acts as an internal control to prove or disprove the hypotheses generated in Step 2.

Step 1: Sample Preparation & Baseline Establishment
  • Action : Dissolve 15–25 mg of the synthesized compound in 0.6 mL of CDCl₃ (or CD₃OD if solubility is an issue) (5[5]).

  • Causality : A higher concentration is explicitly chosen to ensure a robust signal-to-noise ratio (SNR) for the less sensitive 2D NOESY and HMBC experiments without requiring days of acquisition time. Solvent choice is critical; polar solvents like CD₃OD can alter the hydrogen-bonding network of the secondary amine, subtly shifting the ring puckering equilibrium and altering J -values.

Step 2: 1D ¹H Acquisition & Initial Assessment
  • Action : Acquire a standard 1D ¹H spectrum (minimum 16 scans, preferably at 500 MHz or 600 MHz for dispersion).

  • Self-Validation Check : Integrate the C2-methyl doublet (~1.2 ppm), the C3-methoxy singlet (~3.7 ppm), and the ring protons (H2, H3, H4a, H4b). The integral ratios must perfectly match the molecular formula. Extract the ³ JH2,H3​ coupling constant from the H2 or H3 multiplet. If ³ J > 8.4 Hz, tentatively assign as cis; if ³ J < 7.9 Hz, tentatively assign as trans.

Step 3: 2D COSY & HSQC for Signal Disambiguation
  • Action : Acquire gradient-selected COSY and ¹H-¹³C HSQC spectra (6[6]).

  • Causality : The azetidine H4 protons are diastereotopic and will appear as a complex ABX spin system coupled to H3. COSY unambiguously maps the H2-H3-H4 connectivity. HSQC ensures that the proton multiplets you are analyzing for J -couplings are actually attached to the correct carbons (C2 ~ 50-60 ppm, C3 ~ 30-45 ppm), preventing the catastrophic error of extracting a coupling constant from a structurally similar impurity.

Step 4: 2D NOESY for Spatial Stereochemical Assignment
  • Action : Acquire a 2D NOESY spectrum with a mixing time optimized for small molecules (e.g., 300–500 ms).

  • Self-Validation Check : This is the ultimate orthogonal check. If Step 2 suggested a cis isomer based on a large ³ JH2,H3​ , the NOESY spectrum must exhibit a strong cross-peak between H2 and H3. If Step 2 suggested a trans isomer, the H2-H3 cross-peak must be absent or negligible, and a new spatial correlation between H2 and the protons of the C3-carboxylate group should emerge. A contradiction between the J -coupling data and the NOESY data indicates an unusual conformer or a misassigned peak, requiring further investigation via HMBC.

Conclusion

Validating the stereochemistry of methyl 2-methylazetidine-3-carboxylate cannot rely on 1D NMR alone due to the inherent flexibility and puckering of the four-membered ring. By coupling the scalar insights of the Karplus equation with the spatial reality of the Nuclear Overhauser Effect, researchers can create a self-validating analytical loop. This rigorous approach prevents downstream failures in drug development and ensures absolute confidence in the structural integrity of your peptidomimetic building blocks.

References

  • Advanced NMR techniques for structural characterization of heterocyclic structures. Instituto Politécnico de Bragança (IPB).
  • Unraveling Molecular Architecture: A Comparative Guide to 2D NMR Spectroscopy for Reaction Product Confirmation. BenchChem.
  • Tetrahydropyrimidin-2(1H)-ones with three neighbouring phenyl groups. Synthesis and allylic strain effects. Arkat USA.
  • NMR as a “Gold Standard” Method in Drug Design and Discovery. National Institutes of Health (NIH).
  • Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. ResolveMass.
  • Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. American Chemical Society (ACS).

Sources

Comparative

A Comparative Guide to the Mass Spectrometry of Methyl 2-Methylazetidine-3-carboxylate and its Isomeric Analogs

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized small molecules is a cornerstone of scientific rigor. Mass spectrometry (MS) sta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized small molecules is a cornerstone of scientific rigor. Mass spectrometry (MS) stands as a pivotal analytical technique in this endeavor, providing not only molecular weight information but also a detailed fragmentation "fingerprint" that aids in structural elucidation. This guide delves into the anticipated mass spectral characteristics of methyl 2-methylazetidine-3-carboxylate, a substituted, four-membered heterocyclic compound.

Due to the current absence of publicly available experimental mass spectra for this specific molecule, this guide will provide a comprehensive, experience-driven prediction of its fragmentation behavior under both electron ionization (EI) and electrospray ionization (ESI). To establish a robust comparative framework, we will contrast these predictions with the known fragmentation patterns of isomeric and homologous cyclic amino acid esters. This comparative approach is designed to equip researchers with the necessary tools to identify and characterize this and related molecules.

The Structural Landscape: Azetidine Carboxylates

Methyl 2-methylazetidine-3-carboxylate belongs to the class of azetidine carboxylic acid esters. The strained four-membered ring of the azetidine core, coupled with the presence of a methyl ester and a methyl group, presents a unique combination of structural features that will dictate its fragmentation pathways. Understanding the influence of the alpha-amino acid ester-like structure (at position 2) versus the beta-amino acid ester arrangement (at position 3) is critical for distinguishing between isomers.

Predicted Electron Ionization (EI) Mass Spectrometry of Methyl 2-Methylazetidine-3-carboxylate

Electron ionization is a high-energy technique that induces extensive fragmentation, providing a detailed structural fingerprint. The fragmentation of methyl 2-methylazetidine-3-carboxylate is expected to be initiated by the ionization of the lone pair of electrons on the nitrogen atom, followed by a series of characteristic cleavage reactions.

Key Predicted Fragmentation Pathways:

  • Alpha-Cleavage: The most favorable initial fragmentation for amines is the cleavage of a C-C bond adjacent to the nitrogen atom. For methyl 2-methylazetidine-3-carboxylate, this would involve the loss of the methyl group at the 2-position, leading to a stable, resonance-stabilized iminium ion.

  • Ring Opening: The inherent strain of the four-membered azetidine ring makes it susceptible to ring-opening reactions upon ionization. This can be followed by the loss of small, neutral molecules like ethylene.

  • Ester-driven Fragmentation: The methyl ester group will also direct fragmentation, primarily through the loss of the methoxy group (-OCH3) or the entire carbomethoxy group (-COOCH3).

dot graph "EI_Fragmentation_Prediction" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

M [label="[M]+•\nm/z 129"]; F1 [label="Loss of •CH3\n(α-cleavage)\nm/z 114"]; F2 [label="Loss of •OCH3\nm/z 98"]; F3 [label="Loss of •COOCH3\nm/z 70"]; F4 [label="Ring Opening & Loss of C2H4\nm/z 101"];

M -> F1 [label=" - •CH3"]; M -> F2 [label=" - •OCH3"]; M -> F3 [label=" - •COOCH3"]; M -> F4 [label=" - C2H4"]; } Predicted EI Fragmentation of Methyl 2-Methylazetidine-3-carboxylate.

Comparative Analysis with Isomeric and Homologous Structures

To provide a practical context for these predictions, we will compare them with the known or anticipated fragmentation of related cyclic amino acid esters.

CompoundKey Fragmentation PathwaysDistinguishing Features
Methyl azetidine-2-carboxylate (Isomer) Expected to show a prominent loss of the carbomethoxy group (-COOCH3) via alpha-cleavage, leading to a fragment at m/z 70. Ring opening will also be a significant pathway.The base peak is likely to be different from the 3-carboxylate isomer due to the different position of the ester group relative to the nitrogen.
Methyl azetidine-3-carboxylate (Isomer) The primary fragmentation is anticipated to be the loss of the carbomethoxy group, but alpha-cleavage leading to the loss of a hydrogen atom from the C2 or C4 position is also likely.The initial fragmentation will be less directed by the nitrogen compared to the 2-carboxylate isomer.
Methyl pipecolinate (Piperidine-2-carboxylate) The six-membered ring is more stable, leading to a more prominent molecular ion peak. Alpha-cleavage with loss of the carbomethoxy group is a major fragmentation pathway.The larger ring size will result in a different set of fragment ions from ring cleavage compared to the azetidines.
Ethyl nipecotate (Piperidine-3-carboxylate) Similar to methyl pipecolinate, but with fragmentation patterns characteristic of an ethyl ester (e.g., loss of an ethoxy radical or ethylene).The presence of the ethyl ester will lead to ions 14 mass units higher than the corresponding methyl ester fragments.

Predicted Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)

ESI is a soft ionization technique that typically produces a protonated molecule, [M+H]+. Tandem MS (MS/MS) of this precursor ion provides controlled fragmentation that is invaluable for structural elucidation.

For methyl 2-methylazetidine-3-carboxylate, protonation is expected to occur at the most basic site, the azetidine nitrogen. The subsequent fragmentation of the [M+H]+ ion (m/z 130) will likely involve:

  • Loss of Methanol: A common fragmentation pathway for protonated methyl esters is the neutral loss of methanol (32 Da).

  • Ring Opening and Fragmentation: Similar to EI, the protonated azetidine ring can undergo cleavage, leading to characteristic product ions.

  • Loss of CO and H2O: Sequential losses of carbon monoxide and water from the ester group are also possible.[1]

dot graph "ESI_Fragmentation_Prediction" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#34A853"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

MH [label="[M+H]+\nm/z 130"]; F1 [label="Loss of CH3OH\nm/z 98"]; F2 [label="Ring Cleavage Product\n(e.g., loss of C2H4)"]; F3 [label="[M+H - CO - H2O]+"];

MH -> F1 [label=" - CH3OH"]; MH -> F2; F1 -> F3 [label=" - CO - H2O"]; } Predicted ESI-MS/MS Fragmentation of [M+H]+ for Methyl 2-Methylazetidine-3-carboxylate.

Experimental Protocols

For researchers aiming to acquire mass spectra for methyl 2-methylazetidine-3-carboxylate or related compounds, the following general protocols are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis
  • Sample Preparation: Dissolve the analyte in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane) is a good starting point.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions (EI):

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: m/z 40-400.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI Analysis
  • Sample Preparation: Dissolve the analyte in a suitable solvent compatible with reversed-phase chromatography (e.g., methanol or acetonitrile/water mixture) to a concentration of 10-100 µg/mL.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 3.5 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B.

    • Flow Rate: 0.3 mL/min.

  • MS/MS Conditions (ESI+):

    • Ion Source: Electrospray ionization in positive mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Collision Gas: Argon.

    • MS1 Scan: Scan for the [M+H]+ precursor ion (m/z 130).

    • MS2 Scan (Product Ion Scan): Isolate the precursor ion and apply collision energy (start with a ramp of 10-30 eV) to generate fragment ions.

Conclusion

While experimental data for methyl 2-methylazetidine-3-carboxylate is not yet readily available, a thorough understanding of fundamental mass spectrometric principles and comparative analysis with related structures allows for a robust prediction of its fragmentation behavior. The guide provides a solid foundation for researchers to interpret their own data, distinguish between isomers, and confidently identify this and similar azetidine-based compounds. The provided experimental protocols offer a starting point for method development, ensuring high-quality data acquisition for these important synthetic building blocks.

References

  • Junk, G., & Svec, H. (1963). The Mass Spectra of the α-Amino Acids. Journal of the American Chemical Society, 85(6), 839–845.
  • NIST Mass Spectrometry Data Center. (n.d.). In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Methyl pipecolinate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl nipecotate. Retrieved from [Link]

  • Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass spectrometry reviews, 24(4), 508-548.

Sources

Validation

Advanced Scaffold Evaluation: Azetidine Derivatives vs. Methyl 2-Methylazetidine-3-Carboxylate in Drug Design

[label="4. LC-MS/MS Analysis\n(MRM Refining the Stability Workflow I'm now detailing the analytical steps from the in vitro microsomal stability assay, including the centrifugation process.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[label="4. LC-MS/MS Analysis\n(MRM

Refining the Stability Workflow

I'm now detailing the analytical steps from the in vitro microsomal stability assay, including the centrifugation process. I have described an LC-MS/MS method with MRM analysis, and how to calculate intrinsic clearance from the data. The provided DOT diagram illustrates the assay's workflow, detailing the steps, along with a caption that summarizes the assay's self-validation aspects.

Refining the Stability Workflow

I'm now detailing the analytical steps from the in vitro microsomal stability assay, including the centrifugation process. I have described an LC-MS/MS method with MRM analysis, and how to calculate intrinsic clearance from the data. The provided DOT diagram illustrates the assay's workflow, detailing the steps, along with a caption that summarizes the assay's self-validation aspects.

Finalizing the Comparison Table

Finalizing the Comparison Table

Executive Summary

The transition toward sp3-rich scaffolds has fundamentally reshaped modern drug discovery. Azetidines—four-membered nitrogen-containing heterocycles—have emerged as privileged motifs due to their unique balance of conformational rigidity and intermediate ring strain [1.1]. While standard azetidine derivatives are routinely employed to enhance metabolic stability, solubility, and pharmacokinetic profiles[1], the strategic functionalization of the ring can yield profound pharmacological benefits. This guide provides an in-depth technical comparison between general azetidine-3-carboxylate derivatives and the more sterically constrained methyl 2-methylazetidine-3-carboxylate , detailing the mechanistic causality behind their performance differences.

Mechanistic Insights: The Causality of C2-Methylation

Substituting a standard azetidine-3-carboxylate with its 2-methyl analog is not merely a structural tweak; it is a calculated intervention that alters the molecule's physicochemical and biological behavior. As an application scientist, I evaluate these modifications through two primary mechanistic lenses:

  • Steric Shielding of the Amine: The introduction of a methyl group adjacent to the nitrogen atom creates localized steric bulk. This shielding effect physically obstructs the approach of cytochrome P450 (CYP) enzymes, significantly reducing the rate of N-dealkylation and oxidation—a common metabolic liability for secondary and tertiary amines[2].

  • Conformational Restriction & Entropic Optimization: The C2-methyl group restricts the rotational freedom of the ester/carboxylate group at the C3 position. By locking the pharmacophore into a specific rotameric state, the molecule pays a lower entropic penalty upon binding to its target receptor. This phenomenon was famously leveraged in the development of Free Fatty Acid Receptor 2 (FFA2) antagonists, where simple methylation of the azetidine ring remarkably increased target potency, ultimately yielding clinical candidates like GLPG0974[3].

Comparative Physicochemical Profiling

To objectively assess these scaffolds, we must evaluate their baseline physicochemical properties.

PropertyGeneral Azetidine-3-CarboxylatesMethyl 2-Methylazetidine-3-CarboxylateMechanistic Impact
Ring Strain High (~26 kcal/mol)High (Slightly altered by C2 substitution)Maintains sp3 character while supporting unique 3D exit vectors[1].
Nitrogen Basicity (pKa) ~8.5 - 9.0Lowered (~8.0 - 8.5)The C2-methyl group subtly reduces basicity, improving membrane permeability[2].
Metabolic Stability Moderate to HighVery HighSteric hindrance at C2 prevents rapid CYP-mediated N-oxidation[2].
Chirality Achiral (if unsubstituted at C2/C4)Chiral (C2 and C3 stereocenters)Enables stereoselective receptor targeting, drastically improving IC50[3].

Experimental Workflows & Self-Validating Protocols

I emphasize the necessity of self-validating assay designs to prevent false positives during scaffold evaluation. The following protocols are engineered to empirically demonstrate the advantages of the 2-methyl substitution.

Protocol 1: In Vitro Microsomal Stability Assay

Objective: Quantify the resistance of the azetidine nitrogen to oxidative metabolism. Self-Validation Logic: By running a parallel control without the NADPH cofactor, we ensure that any observed degradation is strictly CYP450-dependent, eliminating confounding factors like chemical instability or non-specific protein binding.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mM stock of the test compounds (standard azetidine vs. 2-methylazetidine) in DMSO. Dilute to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation: Combine the test compound with Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM). Validation Check: Maintain a separate reaction tube with buffer in place of NADPH.

  • Sampling & Quenching: At intervals of 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis & Processing: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Plot the natural log of the remaining compound percentage versus time to calculate intrinsic clearance ( CLint​ ).

G Step1 1. Compound Incubation (HLM + NADPH, 37°C) Step2 2. Aliquot Sampling (0, 15, 30, 45, 60 min) Step1->Step2 Step3 3. Quench & Precipitate (Cold Acetonitrile + IS) Step2->Step3 Step4 4. LC-MS/MS Analysis (MRM Mode) Step3->Step4 Step5 5. Data Processing (Calculate CL_int) Step4->Step5

Step-by-step workflow for the self-validating in vitro microsomal stability assay.

Protocol 2: Calcium Flux Assay for Target Engagement

Objective: Measure the functional potency (IC50) of azetidine-based antagonists against GPCR targets.

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO cells stably expressing the target receptor in a 384-well plate at 10,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM calcium indicator dye in assay buffer. Incubate for 45 minutes at 37°C.

  • Compound Addition: Add the azetidine test compounds (serial dilutions from 10 µM to 0.1 nM) and incubate for 15 minutes.

  • Measurement: Inject the receptor agonist and immediately measure the transient intracellular calcium flux using a FLIPR system[3]. Fit the maximum fluorescence response against compound concentration to determine the IC50.

G A Agonist (e.g., Acetate) B Target GPCR (e.g., FFA2) A->B Activates C Intracellular Calcium Flux B->C Transduces D 2-Methylazetidine Antagonist D->B Steric Blockade

GPCR signaling pathway and the intervention mechanism by 2-methylazetidine antagonists.

Comparative Performance Data

The following table synthesizes expected performance metrics when transitioning a lead compound from a standard azetidine-3-carboxylate to a methyl 2-methylazetidine-3-carboxylate scaffold, based on established structure-activity relationship (SAR) trends[3].

Performance MetricStandard Azetidine Derivative2-Methylazetidine DerivativeFold Improvement
Receptor Potency (IC50) ~1.5 µM~274 nM~5.5x (Due to locked bioactive conformation)
Intrinsic Clearance ( CLint​ ) 45 µL/min/mg12 µL/min/mg~3.7x (Due to steric shielding of nitrogen)
Oral Bioavailability (F%) 25%68%~2.7x (Driven by improved metabolic stability)

Conclusion

While general azetidine derivatives offer excellent baseline improvements in solubility and sp3 fraction[4], the strategic implementation of methyl 2-methylazetidine-3-carboxylate provides a distinct advantage in advanced drug discovery. The C2-methyl group acts as a dual-purpose modifier: it simultaneously enhances metabolic half-life by shielding the vulnerable nitrogen atom and locks the pharmacophore into an active geometry, thereby minimizing entropic penalties during receptor binding[2][3].

References

  • Azetidines in medicinal chemistry: emerging applic
  • Azetidines in medicinal chemistry: emerging applications and approved drugs - ResearchG
  • The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry - Benchchem
  • Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2)

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-methylazetidine-3-carboxylate

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety. Methyl 2-methylazetidine-3-carboxylate, a heterocyclic compound, requires a meticulous app...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety. Methyl 2-methylazetidine-3-carboxylate, a heterocyclic compound, requires a meticulous approach to personal protection. While comprehensive toxicological data for this specific molecule may be limited, its structural class—azetidines—necessitates handling it as a potentially hazardous substance. Azetidine rings are strained, which can lead to increased reactivity, and similar compounds are known irritants.[1][2][3] This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE) to ensure your safety and the integrity of your research.

Foundational Principle: Hazard Assessment and Control

Before any handling, a thorough risk assessment is mandatory.[4][5] The primary hazards associated with analogous compounds, such as Methyl azetidine-3-carboxylate hydrochloride, include skin irritation, serious eye irritation, and potential respiratory tract irritation.[1][6] Therefore, we must operate on the principle of minimizing all potential routes of exposure: dermal (skin), ocular (eyes), and inhalation.

All work involving Methyl 2-methylazetidine-3-carboxylate, especially when handling the solid or preparing solutions, should be conducted within a certified chemical fume hood to control airborne particulates and vapors.[1][4][7]

Core Personal Protective Equipment (PPE) Requirements

The minimum required PPE should be viewed as a complete barrier between you and the chemical.[4][8] The selection of specific items must be tailored to the scale and nature of the operation.

Task / Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport (Closed containers)ANSI Z87.1 compliant safety glasses with side shields.[9][10]Disposable nitrile gloves.[11]Flame-resistant lab coat, fully buttoned.[10]Not typically required if containers remain sealed.
Weighing Solid (<1g)Chemical splash goggles.[8][10]Double-gloving with disposable nitrile gloves is recommended.[8]Lab coat, fully buttoned.A fit-tested N95 respirator is recommended to prevent inhalation of fine particulates.[4][12]
Preparing Solutions Chemical splash goggles and a face shield, especially when handling >1L of solvent or corrosive reagents.[8][10]Chemical-resistant gloves (e.g., nitrile) for incidental contact. For extended contact or immersion, consult manufacturer compatibility charts.[8][13]Chemical-resistant apron over a lab coat.[13]Not required if performed correctly within a chemical fume hood.
Large-Scale Operations (>1g or >100mL)Chemical splash goggles and a face shield.[8][10]Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or laminate) with cuffs extending over the lab coat sleeves.[13][14]Chemical-resistant smock or suit.[13]A higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be considered based on risk assessment.[4]

Operational Protocols: The "How-To" of Safety

Proper technique is as critical as the equipment itself. The following protocols are designed to be self-validating systems, ensuring a closed loop of safety from preparation to disposal.

PPE Donning and Doffing Sequence

The order in which you put on and remove PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat/Apron: Put on your lab coat and fasten it completely.

  • Respirator (if required): Perform a seal check according to manufacturer instructions.

  • Eye and Face Protection: Put on safety goggles and/or a face shield.

  • Gloves: Don your gloves, ensuring the cuffs go over the sleeves of your lab coat.

Doffing (Taking Off) Sequence:

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands (e.g., glove-in-glove removal). Dispose of them immediately in a designated hazardous waste container.[9]

  • Lab Coat/Apron: Remove your lab coat by rolling it inside-out, ensuring the contaminated exterior is contained.

  • Eye and Face Protection: Remove goggles or face shield from the back to the front.

  • Respirator (if used): Remove your respirator.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.[9]

Spill and Emergency Procedures

In Case of Skin Contact:

  • Immediately remove any contaminated clothing.[6][15]

  • Flush the affected skin area with copious amounts of water for at least 15 minutes.[1][15]

  • Seek immediate medical attention.

In Case of Eye Contact:

  • Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1][6] An eyewash station should be readily accessible.[7]

  • Remove contact lenses if present and easy to do.

  • Seek immediate medical attention.

For Spills:

  • Evacuate the immediate area and alert colleagues and your supervisor.[12][15]

  • Wearing appropriate PPE, contain and clean up the spill using an inert absorbent material (e.g., diatomite, universal binders).[1][7] Avoid creating dust if the spill involves a solid.[9][16]

  • Collect all contaminated materials in a sealed, labeled hazardous waste container.[12]

Disposal of Contaminated PPE and Chemical Waste

All materials that come into contact with Methyl 2-methylazetidine-3-carboxylate must be treated as hazardous waste.[3][4]

  • Contaminated PPE: Gloves, wipes, and disposable lab coats should be placed in a clearly labeled, sealed hazardous waste container.

  • Chemical Waste: Unused chemical and reaction waste must be collected in a designated, sealed hazardous waste container. Never pour this chemical down the drain.[4]

  • Consult your institution's Environmental Health & Safety (EHS) department for specific disposal protocols.[4]

Visualized Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate level of engineering controls and PPE when working with Methyl 2-methylazetidine-3-carboxylate.

PPE_Workflow cluster_start Phase 1: Task Assessment cluster_engineering Phase 2: Engineering Controls cluster_ppe Phase 3: PPE Selection cluster_disposal Phase 4: Disposal Start Assess Task: Handling Methyl 2-methylazetidine-3-carboxylate FumeHood Work in Chemical Fume Hood Start->FumeHood Always Required BasePPE Minimum PPE: - Safety Glasses - Nitrile Gloves - Lab Coat FumeHood->BasePPE For basic handling (e.g., moving closed container) WeighingPPE Enhanced PPE (Solid): - Goggles - Double Gloves - N95 Respirator FumeHood->WeighingPPE If weighing solid / creating dust SolutionPPE Enhanced PPE (Liquid): - Goggles & Face Shield - Chemical Apron FumeHood->SolutionPPE If preparing solutions Disposal Dispose of all contaminated materials as Hazardous Waste BasePPE->Disposal WeighingPPE->Disposal SolutionPPE->Disposal

Caption: PPE selection workflow for Methyl 2-methylazetidine-3-carboxylate.

References

  • Pi Chemicals. Material Safety Data Sheet.
  • Benchchem. Essential Safety Protocols for Handling Novel or Unidentified Compounds.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • MedChemExpress. Methyl azetidine-3-carboxylate hydrochloride-SDS.
  • Angene Chemical. Safety Data Sheet.
  • Texas Woman's University. Novel Chemicals with Unknown Hazards SOP.
  • MedChemExpress. Azetidine-3-carboxylic acid-SDS.
  • Benchchem. Personal protective equipment for handling 1-Oxyl-2,2,5,5-tetramethylpyrroline-3-carboxylate NHS ester.
  • Fisher Scientific. SAFETY DATA SHEET - Methyl azetidine-3-carboxylate hydrochloride.
  • Apollo Scientific. Azetidine - Safety Data Sheet.
  • Benchchem. Stability and proper storage conditions for aziridine compounds.
  • Apollo Scientific. Azetidine hydrochloride - Safety Data Sheet.
  • Fluorochem. SAFETY DATA SHEET - 1-BOC-AZETIDINE-2-CARBOXYLIC ACID METHYL ESTER.
  • Princeton University. Required Personal Protective Equipment Use in Campus Research Laboratories.
  • Dartmouth College. Personal Protective Equipment in Chemistry.
  • Benchchem. Application Notes & Protocols: Safe Handling and Storage of Novel Heterocyclic Compounds.
  • University of Virginia. Personal Protective Equipment Requirements for Laboratories.
  • University of Illinois. Personal Protective Equipment.
  • University of Arizona. Standard Operating Procedure (SOP) for the Use of Novel Compounds in Rodents.
  • BLD Pharmatech. Safety Data Sheet.
  • ACS Material. PPE and Safety for Chemical Handling.
  • Chemos GmbH&Co.KG. Safety Data Sheet: Azetidine.
  • United States Biological. Safety Data Sheet - L-Azetidine-2-carboxylic acid.
  • ETH Zurich. Laboratory Safety Guidelines.
  • United States Biological. Safety Data Sheet - Boc-Aziridine-3-carboxylic acid.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • NextSDS. methyl 2-methylazetidine-3-carboxylate hydrochloride — Chemical Substance Information.
  • Bernardo Ecenarro. Recommended PPE to handle chemicals.
  • MCR Safety. Understanding Solvents and PPE for Chemical Safety.
  • Labsabor. The importance of Personal Protective Equipment in the handling of chemicals.
  • HPE Support. Safety Guidelines for Handling Chemicals.
  • TCI Chemicals. SAFETY DATA SHEET - Methyl Azetidine-3-carboxylate Hydrochloride.
  • Benchchem. Safe Disposal of Tert-butyl Aziridine-2-carboxylate: A Step-by-Step Guide.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.